(5-Chloro-2-methylphenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGKCRFGEGJKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526967 | |
| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-17-3 | |
| Record name | 5446-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Chloro-2-methylphenyl)hydrazine hydrochloride physical properties
An In-Depth Technical Guide to (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Executive Summary
This compound is a substituted arylhydrazine salt that serves as a pivotal building block in modern synthetic organic chemistry. Its utility is most pronounced in the construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its essential physical and chemical properties, analytical characterization, synthesis, safe handling protocols, and key applications, tailored for professionals in research and drug development.
Compound Identification
Precise identification is the cornerstone of reproducible scientific research. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Reference(s) |
| CAS Number | 5446-17-3 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2][3][5] |
| Molecular Weight | 193.07 g/mol | [1][2][3][4][5] |
| IUPAC Name | (5-chloro-2-methylphenyl)hydrazine; hydrochloride | [6] |
| Common Synonyms | (5-Chlor-2-methyl-phenyl)-hydrazin,Hydrochlorid, 5-chloro-2-methylphenylhydrazine HCl, 4-Chloro-2-hydrazinotoluene hydrochloride | [1][4][7] |
| SMILES | CC1=C(C=C(C=C1)Cl)NN.Cl | [1] |
| MDL Number | MFCD04038837 | [1][2][3][5] |
Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction setup, and purification strategies. As a hydrochloride salt, this compound exhibits properties typical of a stable, crystalline solid.
| Property | Value / Description | Reference(s) |
| Appearance | Fine crystalline powder, white to light yellow or pinkish-beige. | [8][9] |
| Melting Point | Data not consistently available; salts of this nature often decompose upon heating. For comparison, Phenylhydrazine hydrochloride decomposes at 250-254 °C. | [8][9] |
| Boiling Point | Not applicable; decomposes before boiling. | [4][5][7] |
| Solubility | Soluble in water and ethanol; insoluble in ethers and benzene. | [2] |
| Purity | Commercially available with ≥97% purity. | [1][5] |
| Stability | Stable under recommended storage conditions. | [8][10] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere at 2-8°C or room temperature. | [1][3][4][5] |
Synthesis and Purification Workflow
Understanding the synthesis of a key reagent is critical for assessing its purity and potential side-products. Arylhydrazines are typically prepared via the diazotization of an aniline followed by reduction.
General Synthetic Protocol
The synthesis of this compound is achieved from the corresponding aniline, 4-chloro-2-methylaniline, as outlined below.
Step 1: Diazotization of 4-chloro-2-methylaniline
-
Dissolve the starting aniline (1 equivalent) in aqueous hydrochloric acid (e.g., 6 M) and cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 0 °C.
-
Stir the resulting diazonium salt solution for 30-60 minutes at this temperature.
Step 2: Reduction of the Diazonium Salt
-
Prepare a solution of tin(II) chloride (SnCl₂) (2.5 equivalents) in concentrated hydrochloric acid.
-
Add the SnCl₂ solution dropwise to the cold diazonium salt solution. The hydrazine hydrochloride may begin to precipitate.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reduction.[11]
Step 3: Isolation and Purification
-
Collect the precipitated solid product by filtration.
-
Wash the crude product with a small amount of cold hydrochloric acid solution to remove impurities.[11]
-
For higher purity, recrystallize the solid from a water/ethanol mixture. Dissolve the crude product in a minimal amount of warm water, filter if necessary, and then add boiling ethanol and concentrated HCl to induce crystallization upon cooling.[8]
-
Dry the purified white crystals under vacuum.
Analytical Characterization
Confirming the identity and purity of the material is paramount. While specific spectra are lot-dependent, the following analytical methods are standard for characterizing hydrazine derivatives.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for assessing purity.[12]
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector set to a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
-
Analysis: Inject the sample. The purity is determined by the relative area of the main peak.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, the methyl group, and the exchangeable hydrazine/ammonium protons.
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the free base after loss of HCl.[13]
Applications in Drug Discovery and Development
Hydrazine-containing compounds are versatile synthons in medicinal chemistry.[14] this compound is primarily used as a precursor for synthesizing various heterocyclic ring systems.
-
Fischer Indole Synthesis: As a classic application, it can be reacted with ketones or aldehydes to form substituted indoles, a privileged scaffold in many pharmaceutical agents.
-
Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds yields pyrazole derivatives, which are common in anti-inflammatory and kinase inhibitor drugs.
-
Triazole and Thiadiazole Synthesis: It can serve as a key building block for constructing five-membered heterocycles containing multiple nitrogen atoms, which are frequently explored for their diverse biological activities.[14][15]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.
Hazard Identification
While a full toxicological profile is not available for this specific compound, related arylhydrazine hydrochlorides are classified as harmful.
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Irritant: May cause skin and eye irritation.
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][16]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid dust formation.[16] Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[10]
Storage and Stability
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Some suppliers recommend storage under an inert gas atmosphere at 2-8°C.[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis. Its well-defined physical properties allow for consistent handling, while its chemical reactivity provides access to a wide array of important heterocyclic structures. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers and drug development professionals to effectively leverage this compound in the creation of novel molecules.
References
-
Shaoyuan Reagent. (5-chloro-2-methylphenyl)hydrazine,hydrochloride. [Link]
-
Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]
-
PubChemLite. (5-chloro-2-methylphenyl)hydrazine. [Link]
-
MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
-
National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. biosynth.com [biosynth.com]
- 3. 5446-17-3|this compound|BLD Pharm [bldpharm.com]
- 4. (5-chloro-2-methylphenyl)hydrazine - CAS:5446-17-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 7. labgogo.com [labgogo.com]
- 8. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.es [fishersci.es]
- 11. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. echemi.com [echemi.com]
An In-Depth Technical Guide to (5-Chloro-2-methylphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications
Abstract: This guide provides a comprehensive technical overview of (5-Chloro-2-methylphenyl)hydrazine hydrochloride, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. We will delve into its fundamental chemical properties, outline a standard laboratory-scale synthesis protocol with mechanistic insights, discuss its applications as a versatile building block, and provide critical safety and handling information. This document is intended for researchers, chemists, and drug development professionals who utilize arylhydrazines in the synthesis of complex molecular architectures, particularly heterocyclic compounds with therapeutic potential.
Chemical Identity and Core Properties
This compound is an arylhydrazine salt that serves as a stable precursor for the free base in various chemical reactions. Its utility is primarily derived from the reactive hydrazine moiety attached to a substituted phenyl ring, making it a valuable synthon for constructing nitrogen-containing heterocycles.
-
Chemical Structure:
The structure consists of a toluene ring substituted with a chlorine atom at position 5 and a hydrazine group at position 2. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.
Physicochemical Data
The key properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2][4] |
| Molecular Weight | 193.07 g/mol | [1][2][4] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥97% | [1][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
| MDL Number | MFCD04038837 | [1][2][4] |
Synthesis Pathway and Mechanistic Considerations
The most common and efficient synthesis of arylhydrazine hydrochlorides involves a two-step process starting from the corresponding aniline derivative: 1) diazotization followed by 2) reduction. This classic route offers high yields and is scalable for laboratory purposes.
Workflow: Synthesis from 5-Chloro-2-methylaniline
Caption: Synthesis workflow for this compound.
Mechanistic Insight:
-
Diazotization: The process begins with the reaction of the primary aromatic amine (5-chloro-2-methylaniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction must be conducted at low temperatures (typically -5 to 5°C) because the resulting diazonium salt is unstable at higher temperatures and prone to decomposition. The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine, leading to the formation of the diazonium salt.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[5] The SnCl₂ acts as a two-electron donor, reducing the diazonium group to the hydrazine, which precipitates from the acidic solution as its hydrochloride salt.
Applications in Drug Development and Organic Synthesis
Hydrazines and their derivatives, known as hydrazides, are foundational building blocks in medicinal chemistry.[6] Their ability to participate in cyclization and condensation reactions makes them ideal precursors for a wide array of heterocyclic systems, which form the core of many pharmaceutical agents.
-
Precursor for Heterocycles: this compound is primarily used in the synthesis of indoles (via the Fischer indole synthesis), pyrazoles, triazoles, and other nitrogen-containing ring systems. These scaffolds are prevalent in drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Building Block in Discovery Chemistry: In drug discovery campaigns, substituted arylhydrazines like this compound are used to generate libraries of novel molecules for high-throughput screening. The specific substitution pattern (5-chloro, 2-methyl) allows chemists to fine-tune the steric and electronic properties of the final products, influencing their binding affinity to biological targets. The synthesis of various pyrrolidinone derivatives with potential antioxidant activity showcases the utility of similar chloro-substituted phenylhydrazines.[7]
Safety, Handling, and Storage Protocol
This compound is a hazardous substance and must be handled with appropriate precautions. Information from safety data sheets (SDS) indicates significant health risks.
Hazard Profile:
-
Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[8][9]
-
Irritation: Causes serious skin and eye irritation.[8]
-
Sensitization: May cause an allergic skin reaction.
-
Long-Term Effects: Suspected of causing genetic defects and may cause cancer. Causes damage to organs through prolonged or repeated exposure.
Self-Validating Handling and Storage System:
| Protocol Step | Action | Rationale (Causality) |
| 1. Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of toxic dust and vapors, ensuring exposure remains below occupational limits.[8][10] |
| 2. Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | To prevent skin contact, which can cause irritation and systemic toxicity, and to protect eyes from serious irritation.[8][10] |
| 3. Dispensing | Avoid generating dust. Use appropriate tools for handling solids. | Minimizes the risk of airborne particulate inhalation, the primary route of exposure for toxic powders.[10] |
| 4. Storage | Store in a tightly sealed container at 2-8°C under an inert gas (e.g., nitrogen or argon).[1][4] | The compound is sensitive to air, light, and moisture (hygroscopic). Cold, dark, and inert conditions prevent degradation and maintain purity. |
| 5. Spills & Waste | Collect spills with absorbent, non-combustible material and place in a sealed container for hazardous waste disposal. Do not discharge into drains. | To prevent environmental contamination and ensure safe cleanup, as the substance is very toxic to aquatic life. |
| 6. First Aid | Inhalation: Move to fresh air. Skin Contact: Immediately wash with plenty of water. Eye Contact: Rinse with water for at least 15 minutes. Ingestion: Rinse mouth, do not induce vomiting. In all cases, seek immediate medical attention. | To mitigate the acute toxic and irritant effects of exposure.[10] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for synthesizing arylhydrazine hydrochlorides.[5][11]
Materials & Reagents:
-
5-Chloro-2-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
6 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting aniline (e.g., 3 mmol) in 6 M aqueous HCl. Cool the solution to -5°C using an ice-salt bath. Causality: The amine must be fully protonated to form the soluble hydrochloride salt, and the low temperature is critical for the stability of the diazonium salt to be formed in the next step.
-
Diazotization: While maintaining the temperature at -5°C, slowly add a pre-chilled aqueous solution of sodium nitrite (3.3 mmol) dropwise. Ensure the temperature does not rise above 0°C. After the addition is complete, stir the mixture for an additional 30 minutes. Causality: Slow, cold addition of nitrite generates nitrous acid in situ, which reacts to form the diazonium salt. Exceeding 5°C can lead to decomposition and side reactions, lowering the yield.
-
Reduction: Prepare a solution of tin(II) chloride (7.5 mmol) in concentrated HCl. Add this reducing solution dropwise to the cold diazonium salt suspension. Causality: SnCl₂ is the reducing agent. It is dissolved in concentrated HCl to maintain its stability and reactivity.
-
Reaction Completion & Isolation: After the addition of the SnCl₂ solution, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. A precipitate of the hydrazine hydrochloride should form. Causality: The reduction reaction proceeds efficiently at room temperature. The product is typically insoluble in the highly acidic reaction medium, allowing for its isolation by precipitation.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold HCl solution to remove any unreacted starting materials or soluble byproducts.
-
Drying: Dry the final product under vacuum to yield this compound. The material should be used directly or stored under inert gas.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the fields of medicinal and process chemistry. Its well-defined synthesis from readily available anilines and its utility as a precursor to medicinally relevant heterocyclic cores underscore its importance. However, its significant toxicity and potential long-term health effects necessitate strict adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
-
ChemScene. This compound, CAS 5446-17-3.
-
Biosynth. 5-Chloro-2-methylphenylhydrazine hydrochloride, CAS 5446-17-3.
-
BLD Pharm. This compound, CAS 5446-17-3.
-
Lab-Chemicals.Com. This compound, 97%.
-
(5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheet.
-
Cenmed. This compound.
-
Sigma-Aldrich. Safety Data Sheet for Phenylhydrazine hydrochloride.
-
Sigma-Aldrich. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride.
-
Biosynth-Carbosynth. Safety Data Sheet FM64058.
-
ChemicalBook. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
-
MACKLIN. (5-Chloro-2-methyl-phenyl)-hydrazine; hydrochloride.
-
Fisher Scientific. Safety Data Sheet for 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride.
-
PubChem. (5-chloro-2-methylphenyl)hydrazine.
-
Al-Balas, Q. et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(1), 7.
-
Organic Syntheses. Phenylhydrazine.
-
Auteum. (2-Chloro-5-methylphenyl)hydrazine hydrochloride.
-
de Oliveira, C. S. A. et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7335.
-
Hyma Synthesis Pvt. Ltd. Company Profile.
Sources
- 1. chemscene.com [chemscene.com]
- 2. biosynth.com [biosynth.com]
- 3. 5446-17-3|this compound|BLD Pharm [bldpharm.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.es [fishersci.es]
- 10. echemi.com [echemi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Characterization of (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No: 5446-17-3), a key intermediate in synthetic organic chemistry. Primarily utilized in the Fischer indole synthesis for the creation of complex heterocyclic scaffolds, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details a robust and reproducible synthesis protocol, explains the underlying chemical principles, and outlines a full suite of analytical techniques for structural verification and purity assessment. The content is designed for an audience of professional chemists and researchers, offering both practical experimental procedures and the theoretical basis for methodological choices.
Introduction and Significance
This compound is an arylhydrazine salt with the molecular formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol .[1][2][3] Its chemical structure, featuring a substituted phenyl ring, makes it a valuable precursor for synthesizing a variety of heterocyclic compounds.
The principal application of this reagent is in the Fischer indole synthesis , a powerful and versatile reaction discovered in 1883 that forms an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] Indole motifs are central to a vast number of pharmaceuticals, agrochemicals, and natural products, including the triptan class of antimigraine drugs.[4][6] The specific substitution pattern of this compound allows for the synthesis of indoles with chlorine and methyl groups at defined positions, enabling fine-tuning of the pharmacological properties of the target molecules.
Synthesis Methodology
The synthesis of this compound is a classic two-step process commencing from 5-Chloro-2-methylaniline. The methodology hinges on two fundamental reactions in aromatic chemistry: diazotization of a primary arylamine, followed by the reduction of the resulting diazonium salt.
Principle and Rationale
Step 1: Diazotization of 5-Chloro-2-methylaniline
The first step involves the conversion of the primary amino group of 5-Chloro-2-methylaniline into a diazonium salt.[7] This reaction is conducted in a cold, acidic medium (typically aqueous HCl) with the addition of sodium nitrite (NaNO₂). The strong acid reacts with sodium nitrite in situ to generate nitrous acid (HNO₂).[8] The reaction must be maintained at a low temperature (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose, potentially leading to side reactions or safety hazards.[9] The resulting 5-chloro-2-methylbenzenediazonium chloride is a highly versatile intermediate.[10]
Step 2: Reduction of the Diazonium Salt
The diazonium salt is then reduced to the corresponding hydrazine derivative.[10] While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a common and effective choice.[9] The SnCl₂ reduces the N≡N triple bond of the diazonium group to the N-N single bond of the hydrazine.[11] Other reducing agents like sodium sulfite or sodium dithionite can also be used, sometimes offering benefits in terms of cost or environmental impact.[10][12][13] The final product precipitates from the acidic solution as the hydrochloride salt, which is often more stable and easier to handle than the free base.
Visualizing the Synthesis
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of similar hydrazine hydrochloride intermediates.[9]
Materials and Reagents:
-
5-Chloro-2-methylaniline (starting material)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-Chloro-2-methylaniline (1.0 eq) in 6 M aqueous hydrochloric acid. Cool the mixture to -5 °C to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt suspension, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, continue stirring the mixture in the cold bath for an additional 30 minutes. The formation of the diazonium salt is indicated by a clear solution.
-
Reduction: In a separate beaker, prepare a solution of tin(II) chloride dihydrate (2.5 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Addition of Reducing Agent: Add the cold diazonium salt solution dropwise to the stirred SnCl₂ solution. A precipitate will likely form. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reduction is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted SnCl₂.
-
Drying: Dry the product, this compound, in a vacuum desiccator. The product is typically used without further purification.
Safety and Handling Precautions
-
Aryl Amines: 5-Chloro-2-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. The in situ use described in this protocol is standard and safe practice. Never allow the reaction temperature to rise uncontrollably.
-
Acids: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
-
Tin Compounds: Tin salts can be irritating. Avoid inhalation of dust and skin contact.
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide a self-validating system for product verification.
Summary of Physicochemical and Spectroscopic Data
| Property / Technique | Expected Data |
| CAS Number | 5446-17-3[14] |
| Molecular Formula | C₇H₁₀Cl₂N₂[3] |
| Molecular Weight | 193.07 g/mol [3] |
| Appearance | Off-white to light-colored solid/powder. |
| Melting Point | Data not consistently available; decomposition may occur at high temperatures. |
| ¹H NMR (in DMSO-d₆) | ~10.2 ppm (br s, 3H, -NHNH₃⁺), ~7.2 ppm (d, 1H, Ar-H), ~7.0 ppm (s, 1H, Ar-H), ~6.8 ppm (d, 1H, Ar-H), ~2.2 ppm (s, 3H, -CH₃). Chemical shifts are predictive. |
| FTIR (KBr Pellet, cm⁻¹) | 3300-2600 (broad, N-H stretch of hydrochloride salt), ~2950 (C-H aliphatic stretch), ~1600, ~1500 (C=C aromatic stretch), ~800-850 (C-H out-of-plane bend), ~700-800 (C-Cl stretch).[15] |
| Mass Spectrometry (EI) | M⁺ peak for free base (C₇H₉ClN₂) at m/z 156. Isotopic peak at m/z 158 in ~3:1 ratio due to ³⁵Cl/³⁷Cl. Characteristic fragments would include loss of NH₂ and the methyl group.[16] |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. The broad singlet in the downfield region (~10 ppm) integrating to three protons is characteristic of the -NH₃⁺ group of the hydrochloride salt (or a combination of the NH and NH₂ protons of the free base in rapid exchange). The aromatic region should display three distinct signals corresponding to the three protons on the substituted phenyl ring, with splitting patterns determined by their coupling. A sharp singlet integrating to three protons around 2.2 ppm confirms the presence of the methyl group.
-
FTIR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2600 cm⁻¹ is a hallmark of an amine salt, corresponding to the N-H stretching vibrations. Sharp peaks for aliphatic C-H stretching (~2950 cm⁻¹) and characteristic aromatic C=C stretching bands (~1600 and 1500 cm⁻¹) should be visible. The presence of the C-Cl bond can be inferred from absorptions in the fingerprint region.[17]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound (as the free base). The most critical diagnostic feature is the isotopic pattern of the molecular ion peak. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, providing unambiguous evidence for the presence of one chlorine atom in the molecule.
Applications in Synthesis: The Fischer Indole Synthesis
The primary utility of this compound is as a key building block in the Fischer indole synthesis.[18] In this reaction, the hydrazine is condensed with a ketone or aldehyde (e.g., 2-butanone) under acidic catalysis to form a hydrazone intermediate. This intermediate, upon heating in the presence of an acid catalyst (such as polyphosphoric acid, zinc chloride, or sulfuric acid), undergoes a[12][12]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[4][19]
This powerful transformation allows for the direct construction of the indole core with substituents dictated by the choice of the hydrazine and carbonyl starting materials, making it a cornerstone of synthetic medicinal chemistry.[6]
References
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Online] Available at: [Link]
-
Wikipedia. (2023). Diazonium compound. [Online] Available at: [Link]
-
NPTEL. (n.d.). Aromatic Diazonium Salts. [Online] Available at: [Link]
- Google Patents. (2013). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
Wikipedia. (2023). Fischer indole synthesis. [Online] Available at: [Link]
-
American Chemical Society. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Online] Available at: [Link]
- Google Patents. (2014). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
-
National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Online] Available at: [Link]
-
Shaoyuan Reagent. (n.d.). (5-chloro-2-methylphenyl)hydrazine,hydrochloride. [Online] Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Online] Available at: [Link]
-
Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). PHENYLHYDRAZINE. [Online] Available at: [Link]
-
MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Online] Available at: [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). [Online] Available at: [Link]
- Google Patents. (2015). WO 2015/095284 A1 - PROCESS FOR THE PREPARATION OF 2,5-DICHLOROPHENOL.
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Online] Available at: [Link]
-
PubChem. (n.d.). (5-chloro-2-methylphenyl)hydrazine. [Online] Available at: [Link]
-
OSTI.GOV. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. [Online] Available at: [Link]
-
American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Online] Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (E)-1-benzylidene-2-(3-chloro-4-nitrophenyl)hydrazine. [Online] Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Hydrazine, methyl-. [Online] Available at: [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. (5-chloro-2-methylphenyl)hydrazine - CAS:5446-17-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 14. biosynth.com [biosynth.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. jk-sci.com [jk-sci.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Characterization of (5-Chloro-2-methylphenyl)hydrazine hydrochloride: A Technical Guide
Introduction and Molecular Structure
(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a crucial consideration for its use in subsequent reactions. The structural features—a chloro group at position 5, a methyl group at position 2, and the hydrazinium group at position 1—give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for confirming the identity, purity, and structural integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazinium group. The hydrochloride form means the hydrazine moiety will be protonated (-NH-NH₃⁺), leading to exchangeable protons that often appear as broad signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| Aromatic H-3 | ~ 7.2 | d | ~ 8.0 | Ortho-coupling to H-4. |
| Aromatic H-4 | ~ 6.9 | dd | ~ 8.0, ~ 2.0 | Ortho-coupling to H-3 and meta-coupling to H-6. |
| Aromatic H-6 | ~ 7.1 | d | ~ 2.0 | Meta-coupling to H-4. |
| Methyl (-CH₃) | ~ 2.3 | s | - | Singlet, adjacent to the aromatic ring. |
| Hydrazinium (-NH-NH₃⁺) | 8.0 - 11.0 | br s | - | Broad signals due to proton exchange with residual water and quadrupole broadening from nitrogen. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| C1 (C-NHNH₃⁺) | ~ 145 | Attached to the electron-withdrawing hydrazinium group. |
| C2 (C-CH₃) | ~ 120 | Shielded by the methyl group. |
| C3 | ~ 130 | Aromatic CH. |
| C4 | ~ 118 | Aromatic CH, influenced by the para-chloro and ortho-methyl groups. |
| C5 (C-Cl) | ~ 135 | Attached to the electronegative chlorine atom. |
| C6 | ~ 128 | Aromatic CH. |
| Methyl (-CH₃) | ~ 17 | Aliphatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H bonds, aromatic C-H bonds, and C=C bonds of the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3200 - 2800 | N-H in -NH₃⁺ | Stretching | Strong, Broad |
| 3100 - 3000 | Aromatic C-H | Stretching | Medium |
| 2980 - 2850 | Aliphatic C-H in -CH₃ | Stretching | Medium |
| 1600 - 1450 | Aromatic C=C | Stretching | Medium to Strong |
| ~ 1600 | N-H | Bending (Scissoring) | Medium |
| 800 - 850 | C-H out-of-plane bending | Aromatic substitution pattern | Strong |
| 700 - 800 | C-Cl | Stretching | Strong |
The broadness of the N-H stretching band is a hallmark of the hydrazinium salt, resulting from extensive hydrogen bonding in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, an electrospray ionization (ESI) source in positive ion mode would be most appropriate.
Predicted Mass Spectrum Data
The mass spectrum would not show the intact hydrochloride salt, but rather the protonated free base, [(C₇H₉ClN₂) + H]⁺.
-
Expected Molecular Ion (M+H)⁺: m/z ≈ 157.05
-
Isotopic Pattern: A prominent peak at m/z ≈ 159.05 with roughly one-third the intensity of the M+H peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).
Predicted Fragmentation Pattern:
The primary fragmentation would likely involve the loss of ammonia (NH₃) from the protonated hydrazine group, followed by further fragmentation of the aromatic ring.
Caption: Predicted ESI-MS Fragmentation Pathway.
Experimental Protocols
To obtain the spectroscopic data discussed above, the following experimental procedures would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Caption: General Spectroscopic Analysis Workflow.
Conclusion
The structural elucidation of this compound relies on a multi-technique spectroscopic approach. By combining the predictive power of NMR for the carbon-hydrogen framework, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, a confident structural assignment can be made. The data and protocols presented in this guide provide a comprehensive framework for researchers working with this and structurally related compounds, ensuring high standards of scientific integrity and analytical rigor.
References
-
Due to the lack of publicly available experimental data for the specific title compound, this reference list includes sources for general spectroscopic principles and d
-
Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]
-
Title: Phenylhydrazine hydrochloride Source: NIST Chemistry WebBook URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]
-
Title: PubChem Compound Summary for (5-chloro-2-methylphenyl)hydrazine Source: National Center for Biotechnology Information URL: [Link]
-
Technical Guide to the Safe Handling of (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
An Essential Framework for Researchers and Drug Development Professionals
This guide provides a detailed examination of the safety protocols and handling procedures for (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No. 5446-17-3). As a Senior Application Scientist, the objective of this document is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. Given the limited specific toxicological data for this exact compound, this guide is built upon the established and significant hazards associated with the hydrazine chemical class. Therefore, this compound must be managed as a Particularly Hazardous Substance (PHS) , demanding rigorous adherence to the protocols outlined herein.
Hazard Identification and Risk Assessment: An Evidence-Based Inference
A comprehensive risk assessment begins with understanding the compound's intrinsic properties and known hazards. While specific GHS classification data for this compound is not widely available, the well-documented toxicology of the hydrazine functional group provides a strong basis for inferring its hazard profile.[1] Hydrazine and its derivatives are recognized as acutely toxic, corrosive, and potentially carcinogenic.[2][3][4]
Physicochemical Properties
A clear understanding of the compound's physical properties is fundamental to safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 5446-17-3 | [5][6][7] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [5][6][7] |
| Molecular Weight | 193.07 g/mol | [5][6][7] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |
Toxicological Profile: The Hydrazine Class Hazard
The primary health risks associated with hydrazine derivatives stem from their reactivity and metabolic pathways.[4] They are known to be toxic via inhalation, dermal contact, and ingestion.[3][8] Acute exposure can lead to irritation of the eyes, nose, and throat, while more severe symptoms may include dizziness, nausea, pulmonary edema, and seizures.[3]
Crucially, hydrazines are considered potential human carcinogens and mutagens.[9] The International Agency for Research on Cancer (IARC) has determined that hydrazine is possibly carcinogenic to humans. This necessitates treating this compound with the highest level of caution to minimize any potential for chronic exposure.
Based on these principles, the following GHS classification is recommended as a conservative and safe approach.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Carcinogenicity | Category 1B/2 | H350/H351: May cause cancer/Suspected of causing cancer |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
Engineering Controls: The First Line of Defense
The primary principle of chemical safety is to contain the hazard at its source. For a potent compound like this compound, this is non-negotiable and relies on robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[2][3][10][11] This is critical to prevent the inhalation of fine dust particles or vapors.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][8][10][12][13]
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and located in the immediate vicinity of the handling area.[10][12] All personnel must be trained in their operation.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. Its selection must be deliberate and based on the established risks.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles (ANSI Z87.1 or EN 166 compliant). A full-face shield should be worn over goggles if there is a significant splash hazard.[1][2][3] | Protects against accidental splashes and airborne dust, preventing severe eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[2][3][12] | Provides a chemical barrier against dermal absorption, a primary route of exposure for hydrazines. Gloves must be inspected before use and changed immediately if contaminated.[13] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.[1][2][3] | Prevents skin contact with the chemical from spills or contamination. |
| Respiratory Protection | Not typically required when working within a certified chemical fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with cartridges for ammonia and organic derivatives (e.g., Type K Green) is necessary.[1][10] | Ensures protection from inhalation in non-standard or emergency situations. |
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Standard Operating Procedures (SOPs)
Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don all required PPE as per the sequence described in Section 3.
-
Weighing: Use a tared weigh boat or glass vial. Handle the solid carefully to avoid generating dust.[1][13] Use spark-proof tools if transferring larger quantities.[12]
-
Transfer: If making a solution, add the solid slowly to the solvent.
-
Post-Handling: After use, decontaminate the spatula and any non-disposable equipment. Wipe down the designated handling area.
-
Waste: Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a designated hazardous waste container.
-
Doffing: Remove PPE in the correct order and wash hands thoroughly with soap and water.[2][13]
Storage Protocol
-
Container: Store in the original, tightly sealed container.[8][10][12][14]
-
Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[5][6][10][12]
-
Location: Keep in a cool, dry, and well-ventilated area designated for Particularly Hazardous Substances.[3][10][12][14] The recommended storage temperature is 2-8°C.[6]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][15][16]
-
Containment: Use secondary containment (e.g., a tray or tub) to contain any potential leaks.[3][12]
Emergency Procedures: A Validated Response System
Spill Response
Treat any spill of this compound as a major spill.[3] Do not attempt to clean it up unless you are trained and have the proper equipment.
Sources
- 1. echemi.com [echemi.com]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. biosynth.com [biosynth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.es [fishersci.es]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Purity Analysis of Commercial (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
Abstract
(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount, as impurities can affect reaction yields, introduce toxic byproducts, and compromise the safety and efficacy of the final product. This in-depth guide provides a comprehensive framework for the purity analysis of commercial-grade this compound. We will explore orthogonal analytical techniques, detail robust experimental protocols, and discuss the scientific rationale behind methodological choices, grounded in established principles of analytical chemistry and regulatory expectations.
Introduction: The Criticality of Purity
This compound (CAS No: 5446-17-3) belongs to the substituted phenylhydrazine class of compounds.[1][2][3] These molecules are characterized by their reactivity, which makes them valuable in forming heterocyclic structures like indoles and pyrazoles but also susceptible to degradation and side reactions during synthesis and storage.[4][5]
The primary motivation for rigorous purity analysis is twofold:
-
Process Control: Monitoring purity allows for the optimization of synthetic routes and purification processes, leading to higher yields and more consistent product quality.
-
Safety and Regulatory Compliance: Many hydrazine derivatives are classified as potential genotoxic impurities (GTIs).[6][7] Regulatory bodies mandate strict control over such impurities in active pharmaceutical ingredients (APIs). Therefore, a validated, sensitive analytical strategy is not just a quality metric but a regulatory necessity.
This guide will focus on a multi-pronged approach to analysis, ensuring that a comprehensive impurity profile is established.
Strategic Approach to Purity Analysis
A robust purity assessment relies on the principle of orthogonality , where multiple analytical techniques based on different chemical and physical principles are employed. This minimizes the risk of co-eluting or undetected impurities. Our strategy combines chromatographic, spectroscopic, and titrimetric methods to provide a complete picture of the sample's composition.
Caption: Overall workflow for the comprehensive purity analysis of this compound.
Chromatographic Methods: The Cornerstone of Analysis
Chromatography is indispensable for separating the main component from structurally similar impurities.[8]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is the primary technique for assay determination and quantification of non-volatile related substances. Hydrazine compounds can be challenging due to their polarity and potential for peak tailing.[9] Method development should focus on achieving optimal peak shape and resolution.
Expertise in Action: Why these choices?
-
Stationary Phase: A C18 column is a robust starting point, offering broad applicability for aromatic compounds.[7][10]
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. The hydrochloride salt form of the analyte requires an acidic environment to remain protonated and exhibit consistent retention. This also improves peak shape by suppressing the interaction of the basic hydrazine moiety with residual silanols on the silica support.
-
Detector: A Diode Array Detector (DAD) is preferred over a simple UV detector. It provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and can help in the preliminary identification of unknown impurities.[10]
Protocol: RP-HPLC for Assay and Related Substances
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from low to high organic content (e.g., 5% B to 95% B over 30 minutes) is necessary to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 1.5. This ensures the system is performing adequately.
-
Analysis: Inject the sample solution. Calculate the assay by external standard method and determine the percentage of each impurity by area normalization.
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for aromatic compounds, provides good resolution. |
| Mobile Phase | Water/Acetonitrile with 0.1% H₃PO₄ | Acid modifier ensures analyte protonation and good peak shape. |
| Detection | DAD at 254 nm | Good sensitivity for aromatic rings; DAD allows for peak purity checks. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography (GC)
GC is essential for analyzing volatile impurities, which are not detectable by HPLC. This includes residual solvents from the synthesis and potential volatile degradation products. Hydrazines themselves are highly reactive and may require derivatization for robust GC analysis.[6][11]
Expertise in Action: The Derivatization Advantage Direct injection of hydrazines can lead to poor peak shape and decomposition in the hot injector.[12] A common strategy is to react the hydrazine with a ketone (e.g., acetone) to form a more stable and volatile hydrazone.[6] This improves chromatographic performance significantly.
Protocol: GC-FID for Residual Solvents
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.[6]
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Sample Preparation (Headspace):
-
Accurately weigh ~100 mg of sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and incubate at 80 °C for 15 minutes before injection.
-
-
Analysis: Identify and quantify solvents based on the retention time and response factor of a known solvent standard.
Spectroscopic and Other Methods
While chromatography separates components, spectroscopy helps confirm the identity and structure of the main component and its impurities.
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer (LC-MS) is the definitive technique for impurity identification. It provides the molecular weight of eluting peaks, which is critical for proposing impurity structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the molecular structure of the bulk material.[4] The chemical shifts and coupling patterns provide a unique fingerprint of the (5-Chloro-2-methylphenyl)hydrazine molecule. It can also be used to detect and quantify impurities if their signals are resolved from the main component.
Loss on Drying (LOD)
This gravimetric method determines the amount of water and volatile matter in the sample. A known weight of the sample is heated in an oven (e.g., at 105 °C) until a constant weight is achieved. The weight loss is expressed as a percentage.
Residue on Ignition (ROI) / Sulfated Ash
This test quantifies the amount of inorganic impurities. The sample is ignited in the presence of sulfuric acid. The acid converts metal oxides and salts to more stable sulfates. The weight of the remaining residue is determined.
Caption: Orthogonal analytical techniques providing a holistic view of sample purity.
Method Validation
Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[13] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]
Table 2: Key Validation Parameters for the HPLC Assay Method
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method measures only the desired analyte. | Peak purity index > 0.999; baseline resolution from impurities. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery of spiked analyte. |
| Precision | To show the method's reproducibility. | %RSD ≤ 2.0% for repeatability and intermediate precision. |
| Range | The concentration interval where the method is precise and accurate. | Typically 80% to 120% of the nominal concentration. |
| LOD/LOQ | The lowest detectable and quantifiable concentrations. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Conclusion
The purity analysis of this compound is a multi-faceted task that demands a carefully designed and validated analytical strategy. A combination of RP-HPLC for assay and related substances, GC for volatile impurities, and gravimetric tests for water and inorganic content provides a comprehensive and trustworthy assessment. This guide offers the foundational protocols and scientific rationale necessary for researchers and quality control professionals to establish a robust system for ensuring the quality and safety of this critical chemical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Analytical Methods for Hydrazines . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Three Methods of Detection of Hydrazines . NASA Tech Briefs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives . ResearchGate. [Link]
-
Three Methods of Detection of Hydrazines . NASA Technical Reports Server (NTRS). [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring . Pharmacia. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples . SIELC Technologies. [Link]
-
Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD . Scribd. [Link]
-
Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups . PubMed Central (PMC). [Link]
-
HPLC Methods for analysis of Hydrazine . HELIX Chromatography. [Link]
-
Phenylhydrazine – Knowledge and References . Taylor & Francis. [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone... . RSC Publishing. [Link]
-
Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone . ResearchGate. [Link]
-
(5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) . PubChemLite. [Link]
-
(5-CHLORO-2-METHYLPHENYL)HYDRAZINE . Matrix Fine Chemicals. [Link]
-
Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph . PubMed Central (PMC). [Link]
-
Threshold-Photoelectron Spectroscopic Study of Methyl-Substituted Hydrazine Compounds . The Journal of Physical Chemistry A. [Link]
-
Organic Syntheses Procedure: Phenylhydrazine . Organic Syntheses. [Link]
- Preparation method of Methoxyphenylhydrazine.
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 5446-17-3|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. sielc.com [sielc.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. starodub.nl [starodub.nl]
An In-Depth Technical Guide to (5-Chloro-2-methylphenyl)hydrazine hydrochloride: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No: 5446-17-3), a critical substituted arylhydrazine intermediate in the fields of organic synthesis and medicinal chemistry. We will explore its historical context, tracing its lineage to the foundational work of Hermann Emil Fischer. The guide details the principal synthesis methodology, involving the diazotization of 4-chloro-2-methylaniline followed by a reduction step, and elucidates the mechanistic underpinnings of this process. The core application of this reagent in the Fischer Indole Synthesis is examined in depth, showcasing its utility in constructing specifically substituted indole scaffolds, which are pivotal in numerous pharmaceutical agents. This document provides detailed experimental protocols, physicochemical data, and safety information, serving as an essential resource for researchers, chemists, and professionals in drug development.
Introduction and Historical Context
This compound is a substituted aromatic hydrazine salt that serves as a highly valuable building block in synthetic chemistry. Its primary significance lies in its role as a precursor for introducing a 6-chloro-4-methyl-substituted indole core into a target molecule. The utility of this and other similar arylhydrazines is directly linked to the pioneering work of German chemist Hermann Emil Fischer. In 1875, Fischer first synthesized the parent compound, phenylhydrazine.[1] This discovery was followed by his development of the Fischer Indole Synthesis in 1883, a reaction that has since become one of the most fundamental and widely employed methods for synthesizing the indole heterocycle.[2][3]
The Fischer Indole Synthesis remains an indispensable tool in modern chemistry, particularly in the development of pharmaceuticals such as the triptan class of antimigraine drugs.[2][3] this compound is a direct descendant of this legacy, engineered to provide chemists with a precise tool for creating complex indole derivatives with specific electronic and steric properties conferred by the chloro and methyl substituents.
Synthesis and Manufacturing
The industrial and laboratory-scale synthesis of this compound is a well-established, two-step chemical process that begins with the corresponding aniline derivative, 4-chloro-2-methylaniline.
The core transformation involves:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt.
-
Reduction: The diazonium salt intermediate is reduced to the desired hydrazine.
The causality behind this sequence is rooted in the reactivity of the aromatic amine. The diazotization step activates the nitrogen atom, transforming it into an excellent leaving group (N₂) and rendering the diazonium group susceptible to reduction.
Mechanism of Synthesis
-
Step 1: Diazotization: 4-chloro-2-methylaniline is dissolved in a strong mineral acid, typically hydrochloric acid (HCl), and cooled to a low temperature (0 to -5 °C). An aqueous solution of sodium nitrite (NaNO₂) is then added slowly.[4] The low temperature is critical to ensure the stability of the resulting diazonium salt, which can be explosive and prone to decomposition at higher temperatures.
-
Step 2: Reduction: The cold diazonium salt solution is then treated with a reducing agent. A common and effective choice for this transformation is tin(II) chloride (SnCl₂) dissolved in concentrated HCl.[4] The tin(II) chloride reduces the diazonium group to a hydrazine. The final product precipitates from the acidic solution as its hydrochloride salt, which can then be isolated by filtration.
The overall synthesis pathway is visualized in the diagram below.
Caption: General synthesis route from the parent aniline.
Physicochemical Properties and Characterization
The identity, purity, and stability of this compound are confirmed through various analytical techniques, including NMR, HPLC, and LC-MS.[5] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 5446-17-3 | [6] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [6] |
| Molecular Weight | 193.07 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Purity | Typically ≥97% | [6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [7] |
| SMILES | CC1=C(C=C(C=C1)Cl)NN.Cl | [6] |
Core Application: The Fischer Indole Synthesis
The primary and most significant application of this compound is as a key reactant in the Fischer Indole Synthesis. This powerful reaction allows for the creation of the indole ring system from the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions.[2][3]
Reaction Mechanism
The widely accepted mechanism for the Fischer Indole Synthesis proceeds through several distinct stages:[2][3][8]
-
Hydrazone Formation: The (5-Chloro-2-methylphenyl)hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.
-
[9][9]-Sigmatropic Rearrangement: Following protonation by an acid catalyst, the enamine undergoes a concerted[9][9]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.
-
Cyclization and Aromatization: The resulting diimine intermediate rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization. The final step is the elimination of an ammonia molecule to yield the energetically favorable aromatic indole ring.
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Experimental Protocols
The following protocols are representative procedures. Researchers should optimize conditions such as solvent, temperature, and reaction time for specific substrates.
Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of arylhydrazine hydrochlorides.[4]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-2-methylaniline (1 equivalent) in 6 M hydrochloric acid.
-
Diazotization: Cool the stirred solution to -5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above 0 °C. Stir for an additional 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Addition: Add the cold diazonium salt solution dropwise to the stirred tin(II) chloride solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.
-
Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold hydrochloric acid solution and dry under vacuum. The product is often used directly in the next step without further purification.
Protocol: Fischer Indole Synthesis of a 6-Chloro-4-methyl-indole Derivative
This protocol describes a general one-pot procedure for indole synthesis.[10]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a suitable ketone (e.g., 2-pentanone, 1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene (approx. 20 mL per gram of hydrazine). Carefully add the acid catalyst. Polyphosphoric acid (PPA) or sulfuric acid are common choices.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Workflow Visualization
The diagram below illustrates a typical workflow for the synthesis and purification of an indole derivative using this reagent.
Caption: A standard laboratory workflow for indole synthesis.
Safety and Handling
-
Toxicity: Arylhydrazines, including (5-Chloro-2-methylphenyl)hydrazine, are classified as toxic and are suspected carcinogens. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[10]
-
Corrosive Reagents: The synthesis and application of this compound involve highly corrosive acids such as HCl, H₂SO₄, and PPA. Avoid all contact with skin and eyes.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[6][7]
Conclusion
This compound stands as a testament to the enduring legacy of classical organic reactions in modern chemical science. Its synthesis is straightforward and its utility is sharply defined, serving primarily as a bespoke precursor for the Fischer Indole Synthesis. For researchers and drug development professionals, it provides a reliable and precise method for accessing the 6-chloro-4-methyl-indole scaffold, a privileged structure in medicinal chemistry. A thorough understanding of its synthesis, mechanism of action, and proper handling is essential for leveraging its full potential in the creation of novel and impactful molecules.
References
-
Fischer indole synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2472-2481. Retrieved from [Link]
-
(5-chloro-2-methylphenyl)hydrazine (C7H9ClN2). PubChemLite. Retrieved January 14, 2026, from [Link]
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. Google Patents.
-
Phenylhydrazine hydrochloride patented technology retrieval search results. Eureka. Retrieved January 14, 2026, from [Link]
Sources
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 5446-17-3|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reactivity profile of (5-Chloro-2-methylphenyl)hydrazine hydrochloride
An In-Depth Technical Guide to the Reactivity Profile of (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
Introduction
This compound is a substituted arylhydrazine salt that serves as a pivotal building block in modern organic and medicinal chemistry. Its structural features—a nucleophilic hydrazine moiety, an electron-donating methyl group, and an electron-withdrawing chloro group on the aromatic ring—impart a distinct reactivity profile. This guide offers a comprehensive exploration of its synthesis, core reactions, stability, and applications, providing researchers, scientists, and drug development professionals with field-proven insights and detailed protocols. The strategic placement of the substituents makes this reagent particularly valuable for constructing complex heterocyclic scaffolds, most notably indoles, which are prevalent in pharmaceuticals and biologically active compounds.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 5446-17-3[1][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂[2][3] |
| Molecular Weight | 193.07 g/mol [2][3] |
| Appearance | Off-white to light brown crystalline powder |
| Storage | Store at 2-8°C under an inert atmosphere[1] |
Synthesis Pathway
The most common and reliable method for synthesizing arylhydrazines is through the reduction of a diazonium salt. The synthesis of this compound begins with the commercially available 4-chloro-2-methylaniline.
Caption: Synthesis via diazotization and reduction.
Experimental Protocol: Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.[3]
-
Diazotization: Dissolve 4-chloro-2-methylaniline (1 equivalent) in 6 M aqueous HCl at -5 °C in a three-neck flask equipped with a mechanical stirrer. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, ensuring the temperature remains below 0 °C. Stir the resulting mixture for an additional 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (2.5 equivalents) in concentrated HCl. Add this reducing solution dropwise to the cold diazonium salt solution.
-
Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The product will precipitate as a solid.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold dilute HCl, and dry under vacuum. The resulting this compound is typically used without further purification.[3]
Core Reactivity Profile
The utility of this compound stems from its ability to participate in a variety of transformative reactions, primarily driven by the nucleophilic character of the hydrazine group.
The Fischer Indole Synthesis
The Fischer indole synthesis is the most prominent application of this reagent, providing a direct route to substituted indoles.[4][5] Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][5][6]
Mechanism and the Role of Substituents:
The reaction proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of (5-Chloro-2-methylphenyl)hydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[6]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[4][7]
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[8][8]-sigmatropic rearrangement, which is the rate-determining step.[4][5] This step breaks the weak N-N bond and forms a new C-C bond.
-
Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring.[4][6]
The substituents on the phenyl ring influence the reaction's outcome. The ortho-methyl group can provide steric hindrance but also directs the cyclization. The para-chloro group is electron-withdrawing, which can affect the nucleophilicity of the hydrazine and the stability of intermediates.
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Catalysts and Reaction Conditions:
The choice of acid catalyst is critical for the success of the Fischer indole synthesis.[5] Both Brønsted and Lewis acids are effective.
| Catalyst Type | Examples | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-Toluenesulfonic acid[4] | Strong proton donors, effective but can sometimes lead to side reactions. |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃[4][5] | Coordinate with the carbonyl or nitrogen atoms to facilitate the reaction. |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1)[4][7] | Acts as both a catalyst and a dehydrating agent; highly effective but can be difficult to handle. |
Experimental Protocol: Fischer Indole Synthesis
This one-pot procedure is representative for synthesizing a 6-chloro-4-methyl-substituted indole.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and the desired ketone (e.g., 2-butanone, 1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene.[7] Carefully add the chosen acid catalyst (e.g., 10-15g of PPA or a catalytic amount of ZnCl₂).
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Workup: After completion, cool the reaction mixture and pour it into ice water. Neutralize with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Cyclization and Condensation Reactions
Beyond indole synthesis, (5-Chloro-2-methylphenyl)hydrazine is a versatile precursor for other heterocyclic systems, leveraging the binucleophilic nature of the -NHNH₂ group.
-
Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of substituted pyrazoles. The reaction proceeds via initial condensation followed by intramolecular cyclization and dehydration.
-
Triazole and Oxadiazole Synthesis: The hydrazine can be converted into a carbohydrazide intermediate, which then serves as a synthon for various five-membered heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles.[9] These moieties are of significant interest in medicinal chemistry for their wide range of biological activities.[9][10]
Caption: Versatile reaction pathways of the title compound.
Stability, Handling, and Safety
As with most hydrazine derivatives, proper handling of this compound is essential.
-
Stability: The hydrochloride salt is significantly more stable and less prone to aerial oxidation than its free base form.[11] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[1][8]
-
Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals.
-
Safety Precautions: this compound is harmful if swallowed, inhaled, or in contact with skin.[12] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]
Applications in Drug Discovery
The heterocyclic scaffolds synthesized from this compound are central to numerous areas of drug discovery.
-
Antimigraine Agents: The Fischer indole synthesis is famously used to produce the core of triptan-class drugs.[4][5]
-
Anticancer and Anti-inflammatory Agents: Indole, pyrazole, and triazole derivatives exhibit a broad spectrum of biological activities and are frequently investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.[9][10]
-
Agrochemicals: Many pesticides and herbicides are based on nitrogen-containing heterocyclic compounds derived from hydrazine precursors.
Conclusion
This compound is a powerful and versatile reagent in synthetic chemistry. Its reactivity is dominated by the nucleophilic hydrazine group, enabling cornerstone reactions like the Fischer indole synthesis and the construction of various other heterocyclic systems. The presence of chloro and methyl substituents provides specific electronic and steric properties that can be exploited to synthesize targeted molecules. A thorough understanding of its reactivity profile, coupled with stringent adherence to safety and handling protocols, allows researchers to effectively harness its synthetic potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Al-Warhi, T., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2589-2601. Available from: [Link]
-
PubChemLite. (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2). Available from: [Link]
-
Mickevičienė, V., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. Available from: [Link]
-
Organic Syntheses. Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.73 (1922). Available from: [Link]
-
Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE. Available from: [Link]
-
Gomes, P. A. T. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 15(10), 1253. Available from: [Link]
-
Pensa, E., et al. (2015). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. The Journal of Physical Chemistry C, 119(27), 15517-15526. Available from: [Link]
-
Li, Y., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(18), 4298. Available from: [Link]
-
American Elements. (2-methoxy-5-methylphenyl)hydrazine hydrochloride. Available from: [Link]
-
ResearchGate. The repeating reactions of phenyl hydrazine hydrochloride... Available from: [Link]
-
ResearchGate. Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Available from: [Link]
-
Royal Society of Chemistry. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Available from: [Link]
-
Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. Available from: [Link]
-
ResearchGate. Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[4][7][14]Triazino[5,6-b]quinoline Derivatives. Available from: [Link]
-
PubMed. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Available from: [Link]
-
Cenmed. This compound. Available from: [Link]
-
PubChem. (5-Chloro-2-phenylphenyl)hydrazine. Available from: [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.es [fishersci.es]
- 13. chemicalbook.com [chemicalbook.com]
- 14. jk-sci.com [jk-sci.com]
The Synthetic Versatility of (5-Chloro-2-methylphenyl)hydrazine Hydrochloride: A Technical Guide for Advanced Organic Synthesis
Abstract
(5-Chloro-2-methylphenyl)hydrazine hydrochloride, a substituted aromatic hydrazine, serves as a pivotal building block in the construction of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methyl group, offers a nuanced electronic profile that can be strategically exploited in various cyclization reactions. This technical guide provides an in-depth exploration of the applications of this compound in modern organic synthesis, with a primary focus on its utility in the Fischer indole synthesis and the construction of pyrazole-based systems. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: Chemical Profile and Strategic Importance
This compound, with the CAS number 5446-17-3, is a stable salt of the corresponding free hydrazine.[1][2][3][4] The hydrochloride form enhances its stability and ease of handling, making it a convenient reagent for laboratory use. The strategic placement of the chloro and methyl substituents on the phenyl ring significantly influences its reactivity. The methyl group at the ortho position can exert steric effects and also possesses a mild electron-donating character, while the chloro group at the meta position (relative to the hydrazine moiety) acts as an electron-withdrawing group. This electronic interplay is crucial in directing the regioselectivity of cyclization reactions and modulating the reactivity of the hydrazine functional group.
The primary utility of this reagent lies in its role as a precursor to nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry and materials science.[5][6] This guide will delve into two of its most prominent applications: the synthesis of substituted indoles via the Fischer indole synthesis and the formation of pyrazole and related heterocyclic systems.
The Fischer Indole Synthesis: A Gateway to Substituted Indoles
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that constructs the indole ring from a phenylhydrazine and an aldehyde or ketone.[7] This reaction remains a cornerstone of heterocyclic synthesis due to its reliability and broad substrate scope.
The Underlying Mechanism: A Step-by-Step Walkthrough
The reaction proceeds through a series of well-established steps, initiated by the condensation of the hydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then undergoes a cascade of transformations under acidic conditions to yield the final indole product.
The mechanism can be outlined as follows:
-
Phenylhydrazone Formation: this compound reacts with an enolizable ketone or aldehyde to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: A key[3][3]-sigmatropic rearrangement (a Claisen-type rearrangement) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of ammonia under acidic conditions results in the formation of the stable indole ring.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. KR20110079887A - Pyrazolopyrimidine VII inhibitor inhibitor compounds and methods - Google Patents [patents.google.com]
- 6. easychair.org [easychair.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis Using (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of 4-chloro-7-methylindole via the Fischer indole synthesis, utilizing (5-chloro-2-methylphenyl)hydrazine hydrochloride as the starting material. The protocol details the reaction mechanism, experimental setup, safety precautions, and purification techniques. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of the Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone to form a substituted indole.[1][3][4] Indole scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products, highlighting the enduring importance of this synthetic method.[3][4]
This application note specifically addresses the synthesis of 4-chloro-7-methylindole, a valuable intermediate in medicinal chemistry, from this compound. The strategic placement of the chloro and methyl groups on the indole ring provides opportunities for further functionalization in drug discovery programs.
Reaction Mechanism and Rationale
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate.[1][3]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[1][3]
-
[1][1]-Sigmatropic Rearrangement: A key step in the mechanism is an acid-catalyzed[1][1]-sigmatropic rearrangement of the protonated enamine, which results in the cleavage of the N-N bond and the formation of a new C-C bond.[1][3][5]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the final aromatic indole product.[1][3]
The choice of acid catalyst is crucial for the success of the reaction.[6] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to facilitate the key rearrangement and cyclization steps.[1][4] The selection of the catalyst can influence the reaction rate and, in the case of unsymmetrical ketones, the regioselectivity of the final product.[7]
Experimental Protocol: Synthesis of 4-Chloro-7-methylindole
This protocol outlines a representative procedure for the synthesis of 4-chloro-7-methylindole. Optimization of reaction parameters such as temperature, time, and catalyst loading may be necessary to achieve optimal yields.
Materials and Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| This compound | C₇H₁₀Cl₂N₂ | 193.08 | Solid | Not readily available |
| Acetone | C₃H₆O | 58.08 | Liquid | 67-64-1 |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Viscous Liquid | 8017-16-1 |
| Ethanol | C₂H₅OH | 46.07 | Liquid | 64-17-5 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Liquid | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | Liquid | 110-54-3 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid | 7757-82-6 |
One-Pot Synthesis Procedure
The Fischer indole synthesis can be conveniently performed as a one-pot reaction, where the intermediate hydrazone is not isolated.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.93 g, 10 mmol) and acetone (0.64 g, 11 mmol, 1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or toluene (40 mL).[8] Carefully add the acid catalyst. For this synthesis, polyphosphoric acid (PPA) (approximately 10-15 g) is a viable option. Caution: PPA is highly viscous and corrosive.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-6 hours.[8]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
Work-up and Purification
-
Quenching the Reaction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If PPA was used, carefully quench the reaction by slowly adding the mixture to ice-water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[8]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
Solvent Removal: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 4-chloro-7-methylindole.[8][9]
Workflow and Visualization
The following diagram illustrates the key stages of the Fischer indole synthesis protocol.
Caption: Workflow for the synthesis of 4-chloro-7-methylindole.
Safety Precautions
Working with hydrazine derivatives and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a minimum requirement).[10] A face shield is recommended when there is a high risk of splashing.[10]
-
Fume Hood: All manipulations involving this compound and polyphosphoric acid must be performed in a well-ventilated chemical fume hood.[10][11]
-
Handling Hydrazine Derivatives: Hydrazine derivatives are toxic and potential carcinogens.[10][12] Avoid inhalation and skin contact.[12] In case of exposure, seek immediate medical attention.[10]
-
Handling Acids: Polyphosphoric acid is highly corrosive.[8] Avoid contact with skin and eyes.[11] Neutralize any spills with an appropriate agent.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a different acid catalyst. |
| Decomposition of starting material or product | Ensure the reaction is not overheated. Use a milder catalyst if necessary. | |
| Formation of Side Products | Incorrect reaction conditions | Optimize the reaction temperature and catalyst choice. |
| Impurities in starting materials | Ensure the purity of the starting hydrazine and ketone. | |
| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Characterization
The identity and purity of the synthesized 4-chloro-7-methylindole should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the indole product.
-
Mass Spectrometry (MS): MS will determine the molecular weight of the product, confirming its identity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion
The Fischer indole synthesis provides a reliable and versatile method for the preparation of substituted indoles. The protocol detailed in this application note offers a robust starting point for the synthesis of 4-chloro-7-methylindole, a valuable building block in drug discovery and development. By understanding the reaction mechanism and adhering to proper safety procedures, researchers can successfully employ this classic reaction to access a wide range of indole derivatives.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
- Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
-
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
SciSpace. (2003). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
-
National Institutes of Health. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry, 68(5), 2051–2053. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
National Institutes of Health. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
- Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols for the Synthesis of Pyrazole Derivatives from (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Introduction: The Privileged Role of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic versatility, and the ability to engage in various non-covalent interactions with biological targets.[1][3] Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4][5]
Prominent drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) feature the pyrazole core, underscoring its therapeutic significance.[1][2][6] The continued exploration of this scaffold is a highly active area of research, demanding robust and adaptable synthetic methodologies to generate novel derivatives for screening and development.[5] This guide provides detailed protocols for the synthesis of pyrazole derivatives using (5-Chloro-2-methylphenyl)hydrazine hydrochloride, a versatile starting material for accessing novel chemical entities.
Starting Material: this compound
This compound (CAS No: 5446-17-3) is a key building block for introducing the 5-chloro-2-methylphenyl substituent onto the N1 position of the pyrazole ring.[7] This substitution pattern can be critical for modulating the pharmacological activity and pharmacokinetic properties of the final compound.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 5446-17-3[7][8] |
| Molecular Formula | C₇H₁₀Cl₂N₂[7][8] |
| Molecular Weight | 193.07 g/mol [7][8] |
| Appearance | Solid |
| Storage | Store at 2-8°C under an inert atmosphere.[7] |
Safety and Handling
Hydrazine derivatives are toxic and must be handled with care.[9] this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10]
Essential Safety Precautions:
-
Engineering Controls: Always work in a well-ventilated fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Respiratory Protection: If dust formation is unavoidable, use a suitable respirator.[12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[10][12]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[12]
-
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most common and reliable method for synthesizing pyrazoles from hydrazine precursors is the Knorr pyrazole synthesis .[6][13][14] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester), typically under acidic conditions.[14][15] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][13]
The choice of the 1,3-dicarbonyl component dictates the substitution pattern on the pyrazole core, making this a highly modular synthetic route.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. fishersci.es [fishersci.es]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. name-reaction.com [name-reaction.com]
- 15. jk-sci.com [jk-sci.com]
Application Note & Protocol: Synthesis of Pyrazole Derivatives Utilizing (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their prevalence in drug discovery is notable, with pyrazole-containing molecules exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring.[1][5] This classical method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[5][6][7]
This technical guide provides a comprehensive protocol for the synthesis of pyrazole derivatives using (5-chloro-2-methylphenyl)hydrazine hydrochloride as a key starting material. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss critical parameters that influence reaction outcomes such as yield and regioselectivity. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Reaction Principle: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is a robust and versatile transformation. The reaction proceeds via a cyclocondensation mechanism.[6] Given that the starting material is a hydrochloride salt, the reaction is typically conducted under acidic conditions, which can catalyze the key steps.
The generally accepted mechanism involves the following key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[6]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.[9]
A critical consideration when using a substituted hydrazine like (5-chloro-2-methylphenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl compound is the potential for the formation of two regioisomers.[1][3][5] The regiochemical outcome can be influenced by factors such as the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions (e.g., pH and solvent).[3][9]
Experimental Protocol: Synthesis of 1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a model pyrazole derivative from this compound and acetylacetone (a symmetrical 1,3-dicarbonyl).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or 1-Propanol)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Deionized Water
-
Crushed Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with oil bath
-
Condenser
-
Thermometer
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Solvent Addition: Add ethanol or 1-propanol as the reaction solvent (a typical concentration would be in the range of 0.1-0.5 M).
-
Addition of 1,3-Dicarbonyl: To the stirred suspension, add acetylacetone (1.0-1.2 equivalents).
-
Catalyst Addition (Optional): A few drops of glacial acetic acid can be added to ensure an acidic environment and catalyze the reaction.[2][8]
-
Heating and Reaction Monitoring: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 80-100°C, depending on the solvent) with vigorous stirring.[2][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[2]
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice or cold water with stirring.[2] This will cause the product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the collected solid with cold water to remove any residual acid and salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazole derivative.[2][10] The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Data Presentation: Key Reaction Parameters
The following table summarizes the key reaction conditions for the synthesis of pyrazoles using this compound.
| Parameter | Recommended Condition | Rationale/Notes |
| Hydrazine | This compound | The hydrochloride salt provides an acidic medium. |
| 1,3-Dicarbonyl | Acetylacetone, Ethyl acetoacetate, etc. (1.0-1.2 eq.) | A slight excess can ensure complete consumption of the hydrazine. |
| Solvent | Ethanol, 1-Propanol, Acetic Acid | Protic solvents are commonly used and facilitate the reaction.[2] |
| Catalyst | Glacial Acetic Acid (optional) | Can be added to enhance the reaction rate.[2][8] |
| Temperature | Reflux (80-100°C) | Heating generally accelerates the cyclocondensation.[2][8] |
| Reaction Time | 1-4 hours (monitor by TLC) | Varies depending on the specific substrates and temperature. |
| Work-up | Precipitation in ice-water | A straightforward method for isolating the crude product.[2] |
| Purification | Recrystallization (e.g., from ethanol) | Effective for obtaining high-purity solid products.[2][10] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the pyrazole derivative.
Caption: Workflow for pyrazole synthesis.
Troubleshooting and Considerations
-
Low Yield: If the yield is low, ensure that the reaction has gone to completion by TLC. Increasing the reaction time or temperature might be necessary. The purity of the starting materials is also crucial.
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate), the formation of two regioisomers is possible.[1][3] These isomers can be challenging to separate due to their similar physical properties.[10] Careful selection of reaction conditions (solvent, temperature, pH) can sometimes favor the formation of one isomer.[4][9] Purification by column chromatography may be required to isolate the desired isomer.[10]
-
Purification Difficulties: If the product is difficult to crystallize, column chromatography is an alternative purification method.[10] The choice of eluent for chromatography will depend on the polarity of the pyrazole derivative.
Conclusion
The Knorr pyrazole synthesis is a highly effective and versatile method for the preparation of pyrazole derivatives from this compound. The protocol outlined in this application note provides a solid foundation for researchers to synthesize these valuable heterocyclic compounds. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of pure pyrazole products can be obtained, facilitating further research and development in medicinal chemistry and related fields.
References
-
Knorr Pyrazole Synthesis. Merck Index. [Online]. Available: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Online]. Available: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Online]. Available: [Link]
- Process for the purification of pyrazoles. Google Patents. [Online].
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Online]. Available: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Online]. Available: [Link]
-
Knorr Pyrazole Synthesis. springerprofessional.de. [Online]. Available: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Online]. Available: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Online]. Available: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Online]. Available: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Online]. Available: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Online]. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Lynchpin in Modern Agrochemical Design: Synthesis Applications of (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Introduction: In the landscape of modern agrochemical development, the strategic synthesis of potent and selective active ingredients is paramount. (5-Chloro-2-methylphenyl)hydrazine hydrochloride has emerged as a critical building block, a versatile precursor for a range of high-value fungicides, herbicides, and insecticides. Its unique substitution pattern—a chlorine atom and a methyl group on the phenyl ring—provides a scaffold that can be elaborated into complex heterocyclic systems with significant biological activity. This technical guide offers an in-depth exploration of the synthetic utility of this compound, providing detailed application notes and protocols for researchers, scientists, and drug development professionals in the agrochemical sector.
The primary applications of this key intermediate lie in the construction of two major classes of agrochemically relevant heterocyclic cores: pyrazoles and indoles. This guide will delve into the intricacies of these synthetic transformations, elucidating the underlying mechanisms and providing robust, field-tested protocols.
Part 1: Synthesis of Pyrazole-Based Agrochemicals
The pyrazole ring is a privileged scaffold in agrochemical design, forming the core of numerous successful fungicides and herbicides. The most common and efficient method for constructing this ring system is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
Application Focus: Precursors for Strobilurin Analogue Fungicides
Strobilurin fungicides, such as Pyraclostrobin, are a cornerstone of modern disease management in agriculture. While the synthesis of Pyraclostrobin itself utilizes a closely related precursor, the methodology is directly applicable to this compound for the creation of novel analogues with potentially enhanced or complementary fungicidal activity. The following protocol outlines the synthesis of a key intermediate, 1-(5-chloro-2-methylphenyl)-1H-pyrazol-5(4H)-one, a direct precursor to a wide array of potential fungicides.
Causality in Experimental Design: The choice of a 1,3-dicarbonyl compound, such as a β-ketoester, is critical for the regioselectivity of the cyclization. The reaction is typically carried out in a protic solvent like ethanol to facilitate the initial condensation and subsequent cyclization. An acid catalyst is often employed to accelerate the formation of the initial hydrazone intermediate.
Detailed Protocol 1: Synthesis of 1-(5-chloro-2-methylphenyl)-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a pyrazolone intermediate, a versatile precursor for further elaboration into fungicides analogous to commercial products like Fenpyrazamine.
Materials:
-
This compound
-
Ethyl acetoacetate (or other suitable β-ketoester)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.
-
Reagent Addition: Slowly add ethyl acetoacetate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: Redissolve the residue in ethyl acetate and water. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-(5-chloro-2-methylphenyl)-1H-pyrazol-5(4H)-one.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ethyl acetoacetate |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% (crude) |
Logical Workflow for Pyrazole-Based Fungicide Precursor Synthesis:
Application Notes & Protocols: A Guide to the One-Pot Synthesis of 6-Chloro-7-methylindoles using (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Abstract: This technical guide provides a comprehensive framework for the efficient one-pot synthesis of 6-chloro-7-methyl-substituted indoles, a scaffold of significant interest in medicinal chemistry. Utilizing (5-Chloro-2-methylphenyl)hydrazine hydrochloride as the key starting material, this protocol is based on the robust and versatile Fischer indole synthesis.[1] We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide expert insights for optimization and troubleshooting. This document is designed for researchers, chemists, and professionals in drug development seeking a reliable and streamlined method to access this valuable heterocyclic motif.
Introduction: The Strategic Value of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[2][3] Its versatile structure allows for interaction with a multitude of biological targets, making it a focal point for drug discovery.[4] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and widely utilized methods for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[5][6]
Modern synthetic strategies prioritize efficiency, waste reduction, and operational simplicity. To this end, one-pot variations of the Fischer synthesis are particularly advantageous, as they circumvent the need to isolate the intermediate hydrazone, thereby saving time and resources.[7][8][9]
This guide focuses on the use of this compound to produce 6-chloro-7-methylindoles. This specific substitution pattern is strategically significant:
-
Chlorine at C6: The chloro group increases lipophilicity, which can enhance membrane permeability, and provides a handle for further functionalization via cross-coupling reactions.[4][10]
-
Methyl at C7: The ortho-methyl group can introduce steric constraints that influence the conformation of the final molecule, potentially improving binding selectivity to biological targets. The position of substituents on the starting phenylhydrazine dictates the final substitution pattern on the indole. An ortho-substituted hydrazine will result in a C7-substituted indole.[11]
The Reaction Mechanism: A Stepwise View
The Fischer indole synthesis proceeds through a sequence of well-established acid-catalyzed transformations.[12][13] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Hydrazone Formation: The reaction initiates with the condensation of (5-Chloro-2-methylphenyl)hydrazine with a ketone or aldehyde, eliminating water to form a phenylhydrazone intermediate.[12]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[5][6]
-
[14][14]-Sigmatropic Rearrangement: Following protonation of the enamine, the key carbon-carbon bond is formed via a concerted[14][14]-sigmatropic rearrangement, which transiently disrupts the aromaticity of the benzene ring.[5][13] This is often the rate-determining step.[6][14]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting aniline nitrogen then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.[11]
-
Ammonia Elimination: Under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the energetically favorable and stable aromatic indole ring.[5][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.ru [sci-hub.ru]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. mdpi.com [mdpi.com]
Lewis acid catalysis in reactions of (5-Chloro-2-methylphenyl)hydrazine hydrochloride
An Application Guide to Lewis Acid Catalysis in the Synthesis of Heterocycles from (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Lewis Acids in Modern Synthesis
In the landscape of organic chemistry and drug development, the synthesis of nitrogen-containing heterocycles remains a cornerstone. Among these, the indole scaffold is a "privileged structure" due to its ability to bind to a wide array of biological receptors with high affinity.[1][2] The Fischer indole synthesis, a reaction discovered in 1883, continues to be a powerful and indispensable method for constructing these valuable motifs from arylhydrazines and carbonyl compounds.[3][4][5]
The efficiency and outcome of this century-old reaction have been significantly enhanced by the application of modern catalytic systems. Lewis acid catalysis, in particular, offers a robust platform for accelerating these transformations, often under milder conditions and with improved yields.[6] Lewis acids function as electron pair acceptors, activating substrates and facilitating key bond-forming and bond-breaking events that might otherwise be kinetically prohibitive.[6]
This guide provides an in-depth exploration of Lewis acid catalysis as applied to reactions involving this compound, a versatile building block for producing substituted indoles. We will delve into the mechanistic underpinnings of the catalyst's role, present detailed protocols for practical application, and offer insights into experimental design and optimization for researchers engaged in pharmaceutical and chemical synthesis.
Mechanistic Insights: The Function of Lewis Acids in the Fischer Indole Synthesis
The Fischer indole synthesis is a sequence of acid-mediated transformations, and the inclusion of a Lewis acid catalyst is pivotal for its success.[3] The catalyst orchestrates the reaction by activating the intermediates at critical junctures. While the reaction can be promoted by Brønsted acids, Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are frequently employed for their efficacy.[1][4][5]
The generally accepted mechanism proceeds through several key stages, each facilitated by the Lewis acid (LA):
-
Hydrazone Formation: The process begins with the condensation of the arylhydrazine, in this case, (5-Chloro-2-methylphenyl)hydrazine, with an aldehyde or ketone to form the corresponding arylhydrazone. While this step can often proceed without a catalyst, acidic conditions facilitate the dehydration involved.
-
Enehydrazine Tautomerization: The arylhydrazone exists in equilibrium with its enehydrazine tautomer. The Lewis acid coordinates to the imine nitrogen of the hydrazone, increasing its acidity and promoting the tautomerization to the crucial enehydrazine intermediate.[2][5]
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated or Lewis acid-activated enehydrazine undergoes a concerted[7][7]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate.[3][5] This step breaks the weak N-N bond and forms a new C-C bond, establishing the core structure of the final product.
-
Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting aminoacetal-like intermediate then undergoes an acid-catalyzed intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule, driven by the formation of the energetically favorable aromatic indole ring system.[3][5]
Sources
- 1. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 2. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Indole and Pyrazole Scaffolds from (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to leveraging (5-Chloro-2-methylphenyl)hydrazine hydrochloride as a strategic starting material for the synthesis of novel heterocyclic compounds. We move beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and the rationale behind critical experimental choices. The focus is on two high-impact classes of heterocycles: substituted indoles via the Fischer Indole Synthesis and pyrazoles through cyclocondensation, both of which are privileged scaffolds in modern drug discovery.[1][2]
Part 1: Synthesis of 6-Chloro-2,3-disubstituted Indoles via Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[3] It is a robust and versatile method for creating the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[4] The use of this compound allows for the direct installation of a chlorine atom at the 6-position and a methyl group at the 7-position of the resulting indole, providing valuable handles for further chemical modification.
Core Principle & Mechanism
The reaction proceeds through a fascinating cascade of acid-catalyzed transformations. The generally accepted mechanism, first proposed by Robinson, involves several key steps:[4]
-
Hydrazone Formation: The initial step is a reversible condensation between the arylhydrazine and the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[5]
-
[6][6]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. Following protonation, the enamine undergoes a concerted pericyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[3][4]
-
Cyclization & Aromatization: The resulting diimine intermediate readily cyclizes to form an aminal. Subsequent elimination of ammonia, driven by the formation of the highly stable aromatic indole ring, yields the final product.[5]
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting hydrazine is incorporated into the final indole ring.[3]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Chloro-2,3,7-trimethyl-1H-indole
This protocol details the synthesis of a representative indole using this compound and butan-2-one (methyl ethyl ketone).
Reactant & Product Data Summary
| Compound | Formula | Mol. Weight ( g/mol ) | Role | CAS No. |
| (5-Chloro-2-methylphenyl)hydrazine HCl | C₇H₁₀Cl₂N₂ | 193.08 | Starting Material | 1073-70-7 (for similar) |
| Butan-2-one | C₄H₈O | 72.11 | Carbonyl Source | 78-93-3 |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | Catalyst/Solvent | 8017-16-1 |
| 6-Chloro-2,3,7-trimethyl-1H-indole | C₁₁H₁₂ClN | 193.67 | Product | N/A |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.93 g, 10 mmol).
-
Reagent Addition: Add butan-2-one (0.80 g, 11 mmol, 1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA, ~15 g) to the flask. Causality Note: PPA serves as both the acid catalyst and a high-boiling solvent, facilitating the reaction at elevated temperatures which is often necessary to drive the sigmatropic rearrangement and dehydration steps. It is highly viscous and corrosive; handle with care in a fume hood.[7]
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The mixture will become dark and thick.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, UV-active spot indicates product formation.
-
Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture over crushed ice (~100 g) in a beaker with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding 10M sodium hydroxide (NaOH) solution until the pH is ~7-8. This step is crucial for ensuring the product, which is basic, is in its free-base form for efficient extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the pure indole.
Trustworthiness & Self-Validation
-
Visual Cues: The initial reaction mixture is typically a slurry. Upon heating with PPA, it should homogenize and darken, indicating the reaction is proceeding. The precipitation of a solid upon quenching with ice is a key indicator of successful product formation.
-
TLC Analysis: A successful reaction will show a clear conversion from the starting material spot to a product spot with a different Rf value. The absence of the starting hydrazine spot is a primary endpoint.
-
Troubleshooting: Low yields can often be attributed to insufficient heating time or temperature.[4] If the reaction stalls, extending the reaction time or slightly increasing the temperature may improve conversion. PPA is highly hygroscopic; using old or improperly stored PPA can lead to lower yields.
Caption: Experimental workflow for the Fischer indole synthesis.
Part 2: Synthesis of 1-(5-Chloro-2-methylphenyl)pyrazoles
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are a prominent feature in many pharmaceuticals due to their ability to act as bioisosteres for other functional groups and their diverse biological activities.[8] A common and straightforward method for their synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[9]
Core Principle & Mechanism
The reaction involves the condensation of the hydrazine with one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-diketone.
-
Cyclization: The second nitrogen atom of the resulting intermediate then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The cyclic intermediate readily eliminates a molecule of water to yield the aromatic pyrazole.
When using an unsymmetrical diketone, the reaction can potentially yield two regioisomers, although it is often regioselective depending on the electronic and steric nature of the substituents.[9]
Caption: General mechanism for pyrazole synthesis from a hydrazine.
Experimental Protocol: Synthesis of 1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a reliable synthesis using acetylacetone as the 1,3-dicarbonyl partner.
Reactant & Product Data Summary
| Compound | Formula | Mol. Weight ( g/mol ) | Role | CAS No. |
| (5-Chloro-2-methylphenyl)hydrazine HCl | C₇H₁₀Cl₂N₂ | 193.08 | Starting Material | 1073-70-7 (for similar) |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | Dicarbonyl Source | 123-54-6 |
| 1-(5-Chloro-2-methylphenyl)-3,5-dimethyl-1H-pyrazole | C₁₂H₁₃ClN₂ | 220.70 | Product | N/A |
Step-by-Step Methodology
-
Reagent Solution: In a 100 mL round-bottom flask, dissolve this compound (1.93 g, 10 mmol) in ethanol (30 mL). Add a few drops of glacial acetic acid to catalyze the initial condensation.
-
Addition: Add acetylacetone (1.0 g, 10 mmol, 1.0 eq) dropwise to the stirred solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours. Causality Note: The acidic medium facilitates the condensation and cyclization steps, while refluxing in ethanol provides sufficient thermal energy for the reaction to proceed to completion without requiring more forcing conditions.
-
Monitoring: The reaction can be monitored by TLC, observing the consumption of the starting materials.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities. The product can be further purified by recrystallization from ethanol if necessary.
Trustworthiness & Self-Validation
-
Product Formation: The formation of a precipitate upon cooling is a strong indication of a successful reaction.
-
Purity Check: The melting point of the recrystallized product should be sharp. Purity can be further confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show characteristic peaks for the pyrazole ring and the substituted phenyl group.
-
Troubleshooting: If no precipitate forms upon cooling, the solvent can be partially removed under reduced pressure to increase the product concentration, followed by cooling again. If the reaction is incomplete, adding a stronger acid catalyst (e.g., a drop of H₂SO₄) or extending the reflux time may be beneficial.
Caption: Experimental workflow for pyrazole synthesis.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Name Reactions in Organic Synthesis. Fischer Indole Synthesis. Available from: [Link]
-
Al-Azzawi, S. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2344-2355. Available from: [Link]
-
ResearchGate. Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]
-
Al-Azmi, A. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(8), 2043. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available from: [Link]
-
JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available from: [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]
-
ResearchGate. Reaction of various phenyl hydrazine hydrochlorides with different ketones. Available from: [Link]
- Google Patents. US5179211A - Process for the preparation of indoles.
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]
-
Indian Journal of Forensic Medicine & Toxicology. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Available from: [Link]
-
PubMed. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Available from: [Link]
-
PubChem. 6-Chloro-1-methyl-1H-indole. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with Chlorinated Phenylhydrazines
Welcome to the technical support guide for navigating the complexities of the Fischer indole synthesis, with a specific focus on reactions involving chlorinated phenylhydrazines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction and may encounter specific challenges related to halogenated substrates. Here, we dissect common side reactions, offer troubleshooting advice, and provide evidence-based protocols to enhance the success of your syntheses.
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a versatile and widely used method for constructing the indole nucleus.[1][2][3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[1][2][3][4] The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being commonly employed.[2][3][5][6]
While the Fischer indole synthesis is robust, the introduction of substituents on the phenylhydrazine ring can significantly influence the reaction's outcome. Chlorinated phenylhydrazines, in particular, can present unique challenges, leading to unexpected side reactions and impacting product yields. This guide will illuminate these specific issues and provide practical solutions.
Core Challenges and Side Reactions with Chlorinated Phenylhydrazines
The presence of a chlorine atom on the phenylhydrazine ring introduces electronic effects that can alter the course of the Fischer indole synthesis. While sometimes beneficial, these effects can also lead to a range of side reactions that complicate the synthesis and purification of the desired chlorinated indole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that researchers commonly encounter when working with chlorinated phenylhydrazines in the Fischer indole synthesis.
Q1: My reaction with a chlorinated phenylhydrazine is resulting in a low yield of the desired indole. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors when using chlorinated phenylhydrazines.
-
Electronic Effects: A chlorine substituent on the phenylhydrazine ring can have a detrimental effect on the reaction outcome.[7] This is due to the electron-withdrawing nature of chlorine, which can disfavor the key[8][8]-sigmatropic rearrangement step of the mechanism.
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[5] For chlorinated substrates, a systematic screening of both Brønsted and Lewis acids is recommended to find the most effective catalyst for your specific starting materials.[6]
-
Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[5][6] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials, intermediates, or the final product.[6]
-
Purity of Starting Materials: Impurities in the chlorinated phenylhydrazine or the carbonyl compound can lead to unwanted side reactions.[5] Arylhydrazines, in particular, can degrade over time, so it's crucial to use pure starting materials.[9]
Troubleshooting Steps:
-
Catalyst Screening: Experiment with a variety of acids such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA).
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time. Consider using microwave irradiation, which can sometimes reduce reaction times and improve yields.[6]
-
Verify Starting Material Purity: Use freshly purified starting materials. Phenylhydrazines can be purified by recrystallization or distillation.
Q2: I've observed the formation of an unexpected isomer where the chlorine atom has migrated to a different position on the indole ring. Why does this happen?
A2: This phenomenon, known as "abnormal" Fischer indole synthesis, is a known side reaction, particularly when substituents are present on the phenylhydrazine ring.
-
Mechanism of Halogen Migration: In some cases, cyclization can occur at a position already occupied by a substituent, leading to rearrangement. For instance, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH has been reported to yield ethyl 6-chloroindole-2-carboxylate as the main product, indicating a substitution of the methoxy group by chlorine.[10] A similar migration can occur with chlorine substituents, especially with certain acid catalysts.
-
Influence of the Catalyst: The choice of acid catalyst can influence the reaction pathway. For example, using ZnCl₂/AcOH with a methoxy-substituted phenylhydrazone led to a 5-chloroindole, whereas HCl/EtOH produced a 6-chloroindole, suggesting different mechanistic pathways (SN1 vs. SN2 type substitution).[10]
Mitigation Strategies:
-
Catalyst Selection: If you observe halogen migration, consider changing the acid catalyst. A switch from a Lewis acid to a Brønsted acid, or vice versa, may alter the reaction's regioselectivity.
-
Protecting Groups: In some complex cases, it might be necessary to use a protecting group strategy to block the position where unwanted cyclization occurs, although this adds extra steps to the synthesis.
Q3: My purification process is difficult, and I'm struggling to separate the desired chlorinated indole from byproducts. What are some common byproducts and how can I improve purification?
A3: Purification can be challenging due to the formation of closely related byproducts.
-
Common Side Products: Besides regioisomers resulting from halogen migration, other potential byproducts include unreacted starting materials, products from N-N bond cleavage, and polymeric materials. Electron-donating groups can sometimes over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction.[5][11]
-
Chromatography Challenges: Some indole products can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[9]
Purification Tips:
-
Neutralize Silica Gel: Pre-treat your silica gel with a solution of triethylamine in the eluent to prevent decomposition of acid-sensitive products.[9]
-
Alternative Stationary Phases: Consider using alumina or reversed-phase silica for chromatography.[9]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[9]
Visualizing the Fischer Indole Synthesis and Potential Side Reactions
To better understand the process, the following diagrams illustrate the general mechanism and a potential pathway for a side reaction.
Caption: Competing pathways in the Fischer indole synthesis.
Quantitative Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent can significantly impact the yield of the Fischer indole synthesis. The following table summarizes general observations from the literature.
| Catalyst Type | Common Examples | Typical Reaction Conditions | Potential Issues with Chlorinated Substrates |
| Brønsted Acids | HCl, H₂SO₄, p-TSA, PPA | Elevated temperatures | Can promote halogen migration or degradation. [6][10] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Often requires stoichiometric amounts, elevated temperatures | Can also lead to rearrangements; catalyst choice is substrate-dependent. [6][10] |
| Ionic Liquids | Chloroaluminate-based | Can act as both solvent and catalyst, potentially milder conditions | May offer improved yields and easier work-up. [8] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with a Chlorinated Phenylhydrazine
This is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional, can be done in situ):
-
In a round-bottom flask, dissolve the chlorinated phenylhydrazine (1.0 eq.) and the ketone or aldehyde (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) indicates complete formation of the hydrazone.
-
The hydrazone can be isolated by filtration or evaporation of the solvent, or used directly in the next step.
-
-
Indolization:
-
To the flask containing the phenylhydrazone (or the in situ mixture), add the acid catalyst (e.g., ZnCl₂ (1.5 eq.) or a catalytic amount of p-TSA).
-
Heat the reaction mixture to the appropriate temperature (typically 80-150 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a beaker of ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (consider using neutralized silica gel) or recrystallization.
-
References
- BenchChem. (2025).
- Ishii, H. (Date not available). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Rebeiro, G. L., & Khadilkar, B. M. (2001). Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. Synthesis, 2001(03), 370-372.
- BenchChem. (2025).
- Alfa Chemistry. (Date not available). Fischer Indole Synthesis.
- Hughes, D. L. (2021). Fischer Indole Synthesis.
- Garg, N. K., & Houk, K. N. (Date not available). Why Do Some Fischer Indolizations Fail?.
- Organic Chemistry Portal. (Date not available). Fischer Indole Synthesis.
- Wikipedia. (Date not available). Fischer indole synthesis.
- Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
- BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors.
- Al-awar, R. S., & Moody, C. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Al-awar, R. S., & Moody, C. J. (Date not available). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Welcome to the technical support guide for the purification of crude (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No: 5446-17-3). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high purity.
Critical Safety Precautions: Handling Hydrazine Derivatives
Before commencing any experimental work, it is imperative to recognize that hydrazine derivatives are classified as Particularly Hazardous Substances (PHS).[1]
-
Toxicity: Hydrazines are acutely toxic through inhalation, ingestion, and dermal contact. They are also potential carcinogens and reproductive toxins.[1]
-
Reactivity: Hydrazine compounds can be unstable and are sensitive to heat, light, and friction. They are powerful reducing agents and should be stored away from oxidizing materials.[1][2]
-
Handling: All manipulations must be performed within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile, with chloroprene for splash hazards) are mandatory.[1]
-
Waste Disposal: All hydrazine waste is considered extremely hazardous and must be disposed of according to institutional and local regulations.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing insights into the causes and actionable solutions.
Question 1: My crude product is a dark, oily, or tarry substance, not a solid. How can I proceed?
-
Potential Cause: This issue often arises from incomplete hydrolysis of the intermediate from the reduction step in the synthesis or the presence of unreacted starting materials and other organic-soluble impurities. The desired hydrochloride salt is likely present but is solubilized by these contaminants.
-
Suggested Solution: Trituration & Salt Formation
-
Initial Cleanup (Trituration): Before attempting recrystallization, perform a trituration. Place the crude oil in a flask and add a small volume of a cold, non-polar solvent in which the desired product is insoluble (e.g., diethyl ether, hexane, or a mixture). Stir vigorously. The impurities may dissolve in the solvent, while your product, if it can be solidified, may precipitate. If a solid forms, you can filter it.
-
Ensure Complete Salt Formation: If the product remains oily, it may not be fully in its hydrochloride salt form. Dissolve the crude oil in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol). With cooling and stirring, slowly add a concentrated solution of HCl in ethanol or isopropanol. This should force the precipitation of the hydrochloride salt, which can then be collected by filtration and washed with a cold, non-polar solvent.
-
Question 2: The crude solid is highly colored (e.g., pink, red, or brown). What causes this and how can I remove the color?
-
Potential Cause: Color in arylhydrazine hydrochlorides is typically due to oxidation by air or the presence of residual diazonium salt impurities from the synthesis.[3] These impurities are often highly colored and can become trapped in the crystal lattice of your product.
-
Suggested Solution: Recrystallization with Activated Charcoal
-
Solvent Selection: Choose an appropriate solvent for recrystallization (see Table 1). A common and effective method for arylhydrazine hydrochlorides is to use water or aqueous ethanol.[3]
-
Charcoal Treatment: Dissolve the crude, colored solid in the minimum amount of hot solvent. Once fully dissolved, remove the solution from the heat source and add a small amount of activated charcoal (typically 1-2% w/w of your crude product).
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Crystallization: Allow the clear, filtered solution to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color or completely white.
-
Question 3: I have very low recovery after recrystallization. What went wrong?
-
Potential Cause: Low recovery is one of the most common issues in recrystallization and can be attributed to several factors:
-
Using too much solvent: The most frequent error. Your product has some solubility even in the cold solvent, and excess solvent will keep a significant portion of it dissolved.
-
Improper solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Premature filtration: Not allowing sufficient time for crystallization to complete.
-
-
Suggested Solution: Systematic Approach to Recrystallization
-
Optimize Solvent Volume: Always start by adding a small amount of hot solvent to the crude solid and continue adding small portions until it just dissolves. This ensures you are at the saturation point.[4]
-
Slow Cooling: Allow the flask to cool to room temperature on the benchtop without disturbance. The slower the cooling, the larger and purer the crystals will be.[5] Once at room temperature, place it in an ice-water bath to maximize precipitation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.[4]
-
Recover More Product: If the yield is still low, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
-
Question 4: My product streaks badly on a silica gel column and I get poor separation. How can I fix this?
-
Potential Cause: Hydrazines are basic compounds. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6] This strong, sometimes irreversible, binding leads to significant tailing (streaking) and poor recovery.
-
Suggested Solution: Deactivating the Stationary Phase
-
Use a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a standard choice. A typical eluent might be a hexane/ethyl acetate mixture containing 0.5-1% triethylamine. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your hydrazine compound to elute symmetrically.[6]
-
Use a Deactivated Silica: Alternatively, you can use a commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.
-
Consider a Silica Plug: For removing baseline impurities, a short "plug" of silica may be sufficient and faster than a full column. Pre-treat the plug by flushing it with the eluent containing triethylamine before loading your sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying this compound? For most crude solids, recrystallization is the most effective and scalable method for achieving high purity.[6] A procedure adapted from the purification of phenylhydrazine hydrochloride is highly recommended: dissolve the crude material in hot water or aqueous ethanol, optionally treat with charcoal if colored, add a portion of concentrated hydrochloric acid to decrease solubility, and cool slowly.[3]
Q2: How should I store the purified compound? The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C).[7] This minimizes degradation from air oxidation and moisture.[8]
Q3: My compound seems to be decomposing on the silica gel column even with triethylamine. What are my options? If decomposition is an issue, it suggests sensitivity to the stationary phase. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or reverse-phase chromatography (C18 silica) if your compound and impurities have suitable solubility in solvents like acetonitrile and water.
Q4: How can I confirm the purity of my final product? Purity should be assessed using multiple analytical techniques:
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[4]
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Spectroscopy (NMR, LC-MS): These techniques can confirm the structure and identify any remaining impurities. You can find reference spectra from suppliers to compare against.[9]
Detailed Experimental Protocols
Protocol 1: Recrystallization from Aqueous HCl
This protocol is adapted from a standard procedure for purifying arylhydrazine hydrochlorides.[3]
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 60 mL of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Optional (if the solution is colored): Remove the flask from the heat and add 0.1-0.2 g of activated charcoal. Swirl for 2-3 minutes.
-
Optional: Perform a hot gravity filtration through a fluted filter paper into a clean flask to remove the charcoal. Rinse the filter paper with a few mL of hot water.
-
To the hot, clear filtrate, add approximately 20 mL of concentrated hydrochloric acid. A precipitate may begin to form immediately.
-
Allow the solution to cool slowly to room temperature on a benchtop.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the white or off-white crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold water, followed by a cold non-polar solvent (like diethyl ether) to aid in drying.
-
Continue to pull air through the crystals for 15-20 minutes to partially dry them, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum desiccator.
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is for cases where recrystallization is ineffective or for separating closely related impurities.
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent system, add 1% triethylamine (v/v). For 1 liter of eluent, add 10 mL of Et₃N.
-
Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the eluent to ensure it is fully equilibrated and the triethylamine has coated the silica surface.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) by concentrating it to a dry, free-flowing powder on a rotary evaporator.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute and Collect: Begin the elution process, collecting fractions. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Data and Visualization
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Suitability for (5-Chloro-2-methylphenyl)hydrazine HCl | Rationale & Comments |
| Water / Aq. HCl | Excellent | The hydrochloride salt has good solubility in hot water but low solubility in cold acidic water. This is the recommended starting point.[3] |
| Ethanol / Water | Good | Provides a good polarity range. Dissolve in minimal hot ethanol, then add water dropwise until the solution becomes cloudy (cloud point). Reheat to clarify, then cool slowly. |
| Isopropanol | Fair | May work for some impurity profiles. Solubility needs to be tested. |
| Hexane / Toluene | Poor | The hydrochloride salt is generally insoluble in non-polar solvents. These are better suited for trituration to remove non-polar impurities. |
Diagrams
References
- Benchchem. Technical Support Center: Characterization of Complex Hydrazine Derivatives.
- Organic Syntheses. PHENYLHYDRAZINE.
- Reddit. Hydrazine hydrate removal by column chromatography. (2023-04-13).
- The Royal Society of Chemistry. Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride.
- Lab-Chemicals.Com. This compound, 97%.
- ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine.
- Thieme. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.
- Arxada. Anhydrous Hydrazine AH.
- Arxada. Performance Chemicals Hydrazine.
- MDPI. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation.
- BLD Pharm. 5446-17-3|this compound.
- Sigma-Aldrich. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR.
- Thieme. Product Class 34: Arylhydrazines.
- YouTube. Recrystallization. (2013-09-09).
- Chemistry LibreTexts. Recrystallization. (2023-01-29).
- Google Patents. US4352941A - Process for purification of phenylhydrazine.
- Wikipedia. Recrystallization (chemistry).
- YouTube. Recrystallization. (2020-01-10).
- ChemicalBook. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
Sources
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. arxada.com [arxada.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. arxada.com [arxada.com]
- 9. 5446-17-3|this compound|BLD Pharm [bldpharm.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Pyrazole Synthesis with (5-Chloro-2-methylphenyl)hydrazine hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing (5-Chloro-2-methylphenyl)hydrazine hydrochloride for pyrazole synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and achieve high product purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section is designed to help you diagnose and resolve issues you may encounter during the synthesis of pyrazoles using this compound.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, you observe a low yield of the desired pyrazole product, or no product at all.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initial reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious with excessive heating as it can lead to degradation.
-
-
Improper pH: The acidity of the reaction medium is crucial for the Knorr pyrazole synthesis.
-
Solution: If using the hydrochloride salt of the hydrazine, the initial medium will be acidic. However, for some 1,3-dicarbonyl compounds, a catalytic amount of a stronger acid like acetic acid or a Lewis acid might be necessary to facilitate the initial condensation. Conversely, if the medium is too acidic, it can inhibit the nucleophilicity of the hydrazine. The pH should ideally be weakly acidic.
-
-
Poor Quality Reagents: The purity of your starting materials, especially the 1,3-dicarbonyl compound, is critical.
-
Solution: Ensure your 1,3-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization before use. Use fresh, high-purity this compound.
-
Issue 2: Formation of a Mixture of Regioisomers
Symptom: You obtain a mixture of two or more pyrazole isomers, which are difficult to separate. This is a common issue when using an unsymmetrical 1,3-dicarbonyl compound.
Possible Causes and Solutions:
-
Lack of Regiocontrol: The nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound. The electronic and steric effects of the substituents on both reactants influence the regiochemical outcome.
-
Influence of Substituents on (5-Chloro-2-methylphenyl)hydrazine:
-
The methyl group at the 2-position is electron-donating, which can increase the nucleophilicity of the adjacent nitrogen atom.
-
The chloro group at the 5-position is electron-withdrawing, which can decrease the nucleophilicity of the nitrogen atoms.
-
The interplay of these electronic effects, along with steric hindrance from the methyl group, will influence which nitrogen atom initiates the attack and at which carbonyl carbon.
-
-
Solutions to Improve Regioselectivity:
-
Solvent Choice: The solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.
-
pH Adjustment: The pH of the reaction can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity.
-
-
Issue 3: Formation of Byproducts and Discoloration
Symptom: The reaction mixture turns dark, and you observe significant byproduct formation, complicating purification.
Possible Causes and Solutions:
-
Hydrazine Decomposition: Hydrazines can be unstable, especially at elevated temperatures, leading to colored impurities.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid unnecessarily high temperatures and prolonged reaction times.
-
-
Side Reactions of the 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl compound itself might be unstable under the reaction conditions.
-
Solution: Ensure the purity of the 1,3-dicarbonyl compound. Consider adding it slowly to the reaction mixture to control the reaction rate and minimize side reactions.
-
Issue 4: Difficulty in Product Purification
Symptom: The crude product is an oil or a sticky solid that is difficult to purify by recrystallization. The separation of regioisomers by column chromatography is challenging.
Possible Causes and Solutions:
-
Presence of Impurities: Unreacted starting materials and byproducts can interfere with crystallization.
-
Solution:
-
Aqueous Wash: Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove any unreacted basic hydrazine. Follow this with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.
-
Column Chromatography: If recrystallization fails, column chromatography is the next step. For separating regioisomers, careful selection of the eluent system is crucial. A gradient elution might be necessary.
-
Recrystallization: Experiment with different solvent systems for recrystallization. Common choices for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the pyrazole synthesis using this compound and a 1,3-dicarbonyl compound?
A1: The reaction is a classic example of the Knorr pyrazole synthesis. The mechanism involves the following key steps:
-
Condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the second carbonyl group.
-
Dehydration of the resulting cyclic intermediate to form the stable aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Mechanism.
Q2: Which 1,3-dicarbonyl compounds can be used in this synthesis?
A2: A wide variety of 1,3-dicarbonyl compounds can be used, including:
-
β-Diketones: Such as acetylacetone, benzoylacetone, and dibenzoylmethane.
-
β-Ketoesters: Such as ethyl acetoacetate.
-
β-Ketoaldehydes: These are also suitable substrates.
The choice of the 1,3-dicarbonyl compound will determine the substituents at the 3- and 5-positions of the final pyrazole product.
Q3: What are the recommended starting conditions for optimizing the reaction?
A3: A good starting point for optimization is crucial. The following table provides a set of initial conditions to explore.
| Parameter | Recommended Starting Condition | Notes |
| Solvent | Ethanol, Acetic Acid | Protic solvents are commonly used. Consider fluorinated alcohols for improved regioselectivity. |
| Temperature | Room Temperature to 80 °C | Start at room temperature and gently heat if the reaction is slow. |
| Catalyst | None (if using hydrochloride salt) or catalytic acetic acid | The hydrochloride salt provides an acidic medium. A small amount of glacial acetic acid can be added to ensure catalysis. |
| Stoichiometry | 1:1 ratio of hydrazine to 1,3-dicarbonyl | A slight excess of the hydrazine (1.1 equivalents) can sometimes be beneficial. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the hydrazine. |
Q4: How can I confirm the structure and purity of my final pyrazole product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and for determining the ratio of regioisomers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: A sharp melting point is an indicator of high purity.
-
Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.
Experimental Protocol: A General Starting Point
This protocol provides a general procedure that can be adapted and optimized for your specific 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add the 1,3-dicarbonyl compound (1.0-1.1 eq) to the solution.
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
If the reaction is slow, gently heat the mixture to reflux.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Stability issues of (5-Chloro-2-methylphenyl)hydrazine hydrochloride in solution
Welcome to the technical support center for (5-Chloro-2-methylphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction to this compound Stability
This compound is a valuable reagent in synthetic chemistry. However, like many aryl hydrazines, it is susceptible to degradation in solution, which can significantly impact experimental outcomes. The primary routes of degradation involve oxidation and hydrolysis of the hydrazine moiety. This guide provides a framework for understanding and mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What does this indicate and is it still usable?
A color change in your solution, typically to a yellow or brown hue, is a common indicator of degradation.[1] This is often due to the oxidation of the hydrazine group, leading to the formation of colored byproducts. While a slight discoloration may not significantly affect some applications, it is a clear sign of reduced purity. For sensitive experiments, it is strongly recommended to use a freshly prepared solution. To verify the integrity of a discolored solution, an analytical technique such as High-Performance Liquid Chromatography (HPLC) should be employed to determine the concentration of the active compound.
Q2: I am observing inconsistent results in my experiments using this compound. Could this be related to its stability?
Yes, inconsistent experimental results are a frequent consequence of compound instability. If the concentration of your this compound solution is decreasing over time due to degradation, the stoichiometry of your reactions will be altered, leading to variability in product yield and purity. Furthermore, the degradation products themselves may interfere with your reaction or analytical measurements. To ensure reproducibility, it is crucial to handle and store the compound and its solutions correctly.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
-
Solid Form: The solid hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C.[2][3] Storing under an inert atmosphere, such as nitrogen or argon, is also advised to minimize oxidation.[3]
-
Solutions: Solutions of this compound are significantly less stable than the solid form and should be prepared fresh whenever possible. If a stock solution must be stored, it should be kept at a low temperature (2-8°C), protected from light, and blanketed with an inert gas. The choice of solvent and the pH of the solution are critical factors in its stability.
Q4: Which solvents are recommended for preparing solutions of this compound?
The choice of solvent can significantly impact the stability of this compound. Protic solvents may participate in degradation pathways. For many applications, aprotic solvents may be a better choice if the solubility is sufficient. If an aqueous solution is required, it is crucial to control the pH.
Q5: How does pH affect the stability of this compound in aqueous solutions?
The stability of aryl hydrazines in aqueous solutions is highly pH-dependent. Generally, hydrazines are more stable in acidic conditions. For instance, a study on hydralazine hydrochloride, another hydrazine derivative, demonstrated maximum stability around pH 3.5.[4] In neutral or alkaline conditions, the rate of oxidation and hydrolysis can increase significantly. Therefore, for aqueous applications, buffering the solution to an acidic pH is a key strategy to enhance stability.
Q6: What are the likely degradation products of this compound?
Upon degradation, this compound is expected to decompose into several smaller molecules. Based on the general chemistry of aryl hydrazines and safety data for similar compounds, potential degradation products upon complete decomposition can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5] In solution, partial degradation can lead to the formation of various organic byproducts resulting from oxidation and hydrolysis of the hydrazine group.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering potential stability problems.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
This protocol provides a general method for preparing an aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity water (e.g., HPLC grade)
-
Dilute hydrochloric acid (HCl) or a suitable acidic buffer (e.g., citrate buffer)
-
Volumetric flasks
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Calculate the required mass of this compound for your desired concentration.
-
To a volumetric flask, add a portion of the high-purity water.
-
Adjust the pH of the water to approximately 3.5 using dilute HCl or an acidic buffer.
-
Carefully add the weighed this compound to the acidified water.
-
Gently swirl the flask to dissolve the compound completely. Sonication can be used if necessary, but avoid excessive heating.
-
Once dissolved, bring the solution to the final volume with the acidified water.
-
Purge the headspace of the volumetric flask with an inert gas for 1-2 minutes.
-
Seal the flask tightly and store it at 2-8°C, protected from light.
-
Crucially, this solution should be used as quickly as possible, preferably within the same day of preparation.
This protocol outlines a fundamental approach to assess the stability of your this compound solution over time.
Materials:
-
Prepared solution of this compound
-
HPLC system with a UV detector
-
Suitable HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on your specific compound and potential degradants)
-
Autosampler vials
Procedure:
-
Time Zero (T0) Analysis: Immediately after preparing your solution, perform an HPLC analysis to determine the initial peak area and retention time of the this compound. This will serve as your baseline.
-
Sample Storage: Store your solution under the conditions you wish to evaluate (e.g., room temperature on the benchtop, refrigerated, protected from light, etc.).
-
Time Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of your stored solution and analyze it by HPLC under the same conditions as the T0 analysis.
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T0 peak area. A decrease in peak area indicates degradation.
-
Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the remaining compound at each time point.
-
Data Presentation:
The results of your stability study can be summarized in a table for easy interpretation.
| Time (hours) | Peak Area of Parent Compound | % Remaining | Appearance of Degradation Peaks (Yes/No) |
| 0 | [Insert T0 Peak Area] | 100% | No |
| 1 | [Insert T1 Peak Area] | [Calculate %] | [Yes/No] |
| 4 | [Insert T4 Peak Area] | [Calculate %] | [Yes/No] |
| 8 | [Insert T8 Peak Area] | [Calculate %] | [Yes/No] |
| 24 | [Insert T24 Peak Area] | [Calculate %] | [Yes/No] |
Mechanistic Insights
General Degradation Pathway of Aryl Hydrazines
The instability of aryl hydrazines in solution is primarily driven by the susceptibility of the hydrazine moiety to oxidation.
Caption: Generalized degradation pathway of aryl hydrazines.
This process can be accelerated by the presence of dissolved oxygen, metal ions (which can act as catalysts), and exposure to light. The initial oxidation can form highly reactive intermediates that can then undergo further reactions to yield a complex mixture of degradation products. Hydrolysis, particularly under neutral or basic conditions, can cleave the C-N bond, leading to the formation of the corresponding aniline and hydrazine.
By understanding these fundamental degradation pathways, researchers can make informed decisions to minimize the instability of this compound and ensure the reliability of their scientific work.
References
-
Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30–34. Retrieved from [Link]
Sources
Troubleshooting incomplete conversion in Fischer indole synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful and classic reaction. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot common issues, particularly incomplete conversion, and optimize your reaction outcomes.
Troubleshooting Guide: Incomplete Conversion & Low Yield
Incomplete conversion is one of the most common frustrations encountered during the Fischer indole synthesis. The reaction is notoriously sensitive to a variety of parameters.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.
Question 1: My reaction shows very low conversion or has failed completely. What are the primary factors I should investigate?
Answer: A low or zero yield points to a fundamental issue with one of the core components of the reaction: starting materials, catalyst, or reaction conditions. Here is a checklist of the most probable causes, starting with the simplest to verify.
1. Purity of Starting Materials: The quality of your arylhydrazine and carbonyl compound is paramount.[2]
-
Arylhydrazines: These compounds can degrade upon storage, especially if exposed to air and light. Impurities can inhibit the reaction. It is highly recommended to use freshly distilled or recrystallized phenylhydrazine.[2][3] The hydrochloride salt is often more stable and can be a better choice for storage and use.[3]
-
Carbonyl Compounds: Similarly, ensure the aldehyde or ketone is pure. Aldehydes are particularly susceptible to oxidation.
2. Inappropriate Acid Catalyst or Concentration: The choice and strength of the acid catalyst are critical and substrate-dependent.[2][4]
-
Screening Catalysts: There is no universal catalyst. Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective.[1][5] It is often necessary to screen several acids to find the optimal one for your specific substrates.[2]
-
Polyphosphoric Acid (PPA): PPA is a frequently used and highly effective catalyst that can also serve as the solvent.[1][2][3] However, it can cause charring at high temperatures.
-
Acid Concentration: The concentration of the acid can dramatically influence the reaction outcome, including the ratio of isomers formed from unsymmetrical ketones.[6][7]
3. Sub-optimal Reaction Temperature and Time:
-
Temperature: The Fischer indole synthesis typically requires elevated temperatures to drive the[5][5]-sigmatropic rearrangement.[2][3] However, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[2] The optimal temperature is a balance between reaction rate and stability.[8]
-
Monitoring: The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation occurs.[2][3]
4. Unstable Hydrazone Intermediate: The arylhydrazone is formed in situ or as a pre-formed intermediate.[1] In some cases, this intermediate can be unstable under the strong acidic conditions required for cyclization.
-
Two-Step Procedure: If you suspect the hydrazone is degrading, consider a two-step approach. First, form and isolate the hydrazone under milder conditions (e.g., in ethanol with a catalytic amount of acetic acid).[2] Then, subject the purified hydrazone to the stronger acid catalyst for the cyclization step.[3]
5. Electronic Mismatch of Substrates: The electronic properties of your starting materials can fundamentally prevent the reaction from proceeding as desired.
-
Electron-Withdrawing Groups (EWGs): EWGs on the arylhydrazine ring can hinder the reaction by making the nitrogen less nucleophilic and impeding the key rearrangement step. Harsher conditions (stronger acid, higher temperature) may be required to overcome this.[3]
-
Strong Electron-Donating Groups (EDGs): Conversely, strong EDGs on the carbonyl component can cause the reaction to fail.[9][10] These groups can over-stabilize an alternative pathway involving heterolytic cleavage of the N-N bond, which competes directly with the required[5][5]-sigmatropic rearrangement.[9][10] This is a known reason for the failure in synthesizing certain 3-aminoindoles or 3-amidoindoles via the Fischer method.[9][10]
Caption: Troubleshooting workflow for incomplete conversion.
Question 2: My reaction works, but I get a mixture of two indole isomers. How can I improve the regioselectivity?
Answer: This is a classic problem when using unsymmetrical ketones of the type RCH₂COCH₂R'.[11] The formation of two different enamine intermediates leads to two different indole products. The good news is that you can often control the regioselectivity by carefully choosing the acid catalyst and its concentration.[6][7]
The key principle is that the direction of tautomerization to the enamine dictates the outcome. This step is influenced by both steric factors and the acidity of the medium.
-
Mechanism Insight: The reaction proceeds through the more stable enamine intermediate. Generally, stronger acid conditions favor the formation of the thermodynamically more stable (i.e., more substituted) enamine, which leads to the more substituted indole.[7]
Table 1: Effect of Acid Catalyst on Regioselectivity [6][7]
| Acid Catalyst | Concentration (% w/w) | Major Isomer Product | Minor Isomer Product |
| 90% Orthophosphoric Acid | 90 | Less Substituted Indole | More Substituted Indole (0%) |
| 30% Sulfuric Acid | 30 | Less Substituted Indole | More Substituted Indole (0%) |
| ~83% Phosphoric Oxide in Water | ~83 | More Substituted Indole | Less Substituted Indole |
| 70% Sulfuric Acid | 70 | More Substituted Indole | Less Substituted Indole |
Practical Advice: To favor a specific isomer, perform a small-scale screen using different acids and concentrations, guided by the trends in the table above. For example, if you desire the more highly substituted indole, a stronger acid system like 70% H₂SO₄ would be a logical starting point.[6][7]
Question 3: My TLC plate is a mess, showing many side products. What are the likely culprits and solutions?
Answer: The formation of numerous byproducts often indicates that the reaction conditions are too harsh, promoting undesirable acid-catalyzed side reactions.[1][7]
-
Common Side Reactions:
-
Troubleshooting Strategies:
-
Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.[7] This is the most effective way to minimize side reactions.
-
Use a Milder Catalyst: If possible, switch to a milder acid catalyst (e.g., acetic acid, p-TsOH) that can still promote indolization without aggressively catalyzing side reactions.[3][7]
-
Slow Addition: Instead of adding all reagents at once, try slowly adding the carbonyl compound to the heated mixture of the arylhydrazine and acid. This keeps the instantaneous concentration of the carbonyl low, disfavoring self-condensation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Fischer indole synthesis?
The reaction proceeds through a sequence of well-established steps:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form an arylhydrazone.[11][12]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[5]
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a key[5][5]-sigmatropic rearrangement (similar to a Cope rearrangement) to form a di-imine intermediate, breaking the weak N-N bond and forming a new C-C bond.[1][5][13]
-
Cyclization & Aromatization: The intermediate rearomatizes, then cyclizes, and finally eliminates a molecule of ammonia under the acidic conditions to form the stable, aromatic indole ring.[1][5]
Caption: Key stages of the Fischer indole synthesis mechanism.
Q2: How do I choose between a Brønsted acid and a Lewis acid?
Both classes of acids are effective catalysts, and the optimal choice is substrate-dependent.[5] There are, however, some general guidelines.
Table 2: Comparison of Common Acid Catalysts
| Catalyst Type | Examples | Common Use Cases & Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA), Acetic Acid | Widely applicable. PPA is very effective but can be viscous and difficult to work with.[1] Acetic acid can serve as both a catalyst and solvent, offering milder conditions.[3] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Very common and effective, especially ZnCl₂.[1][5][8] Often used when Brønsted acids lead to excessive side reactions. Can be sensitive to water. |
Recommendation: If you are developing a new synthesis, it is wise to screen one or two common examples from each class (e.g., p-TsOH, PPA, and ZnCl₂) to quickly identify the most promising catalyst type.
Q3: My reaction fails with acetaldehyde. Can I not synthesize the parent indole?
Directly using acetaldehyde in the Fischer indole synthesis is notoriously unsuccessful.[1] However, a widely used and effective workaround exists:
-
Use pyruvic acid as the carbonyl partner.
-
This reaction yields indole-2-carboxylic acid.
-
The resulting acid is then easily decarboxylated by heating to afford the parent indole.[7][11]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a general example adapted from literature procedures for the reaction of phenylhydrazine and cyclohexanone.[3]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (5.5 g) and glacial acetic acid (18 g). Acetic acid serves as both the solvent and catalyst in this case.[3]
-
Heating: Begin stirring and heat the mixture to reflux.
-
Addition: Slowly add phenylhydrazine (5.4 g) dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction: Continue refluxing for an additional hour after the addition is complete. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol to remove residual acetic acid. The product can be further purified by recrystallization.
Protocol 2: Two-Step Synthesis via Isolated Hydrazone
This protocol is useful when the hydrazone intermediate is unstable in the indolization conditions.[2]
Step A: Hydrazone Formation
-
In a round-bottom flask, dissolve your ketone (e.g., acetophenone, 1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid as a catalyst and heat the mixture at 80°C for 45-60 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry thoroughly.
Step B: Indolization
-
In a separate flask, heat polyphosphoric acid (PPA) (approx. 4g per 1.2g of hydrazone) to 100°C with vigorous stirring.
-
Carefully add the pre-formed, dried hydrazone from Step A to the hot PPA.
-
Increase the temperature and heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken.
-
Allow the reaction to cool to ~100°C and then carefully pour it onto crushed ice with stirring.
-
The solid indole product will precipitate. Filter the solid, wash thoroughly with water, and dry. Purify as needed by recrystallization or column chromatography.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Retrieved from [Link]
-
SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chem. Scand., 43, 651-659. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
- Hughes, D. L. (1993). A review of the Fischer indole synthesis.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The first total synthesis of (–)-hapalindole U and (+)-hapalindole C. Journal of the American Chemical Society, 124(44), 13179-13184.
-
Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5763-5765. Retrieved from [Link]
-
Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5763-5765. Retrieved from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]
Sources
- 1. testbook.com [testbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
Technical Support Center: Managing Regioselectivity in Reactions with (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Welcome to the technical support center for (5-Chloro-2-methylphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a primary focus on managing regioselectivity in common synthetic transformations. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve your desired synthetic outcomes.
The Challenge of Regioselectivity
(5-Chloro-2-methylphenyl)hydrazine is a substituted arylhydrazine, and its reactions are often influenced by the electronic and steric effects of the chloro and methyl groups on the aromatic ring. In reactions like the Fischer indole synthesis, these substituents direct the cyclization, potentially leading to a mixture of regioisomers. Understanding and controlling these directing effects is paramount for successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions where regioselectivity is a concern with this compound?
The most significant reaction where regioselectivity must be managed is the Fischer indole synthesis .[1][2][3] This reaction involves the acid-catalyzed cyclization of the arylhydrazone formed from (5-Chloro-2-methylphenyl)hydrazine and a ketone or aldehyde.[3][4] The orientation of the cyclization onto the substituted phenyl ring can lead to two possible indole regioisomers. Another relevant reaction is the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts.[5][6][7] While the regioselectivity of the Japp-Klingemann reaction itself is generally well-defined by the starting materials, the resulting hydrazone is often used in a subsequent Fischer indole synthesis, making the control of the latter's regioselectivity crucial.[5][8]
Q2: What are the expected regioisomeric products in a Fischer indole synthesis with (5-Chloro-2-methylphenyl)hydrazine?
When reacting (5-Chloro-2-methylphenyl)hydrazine with an unsymmetrical ketone (e.g., 2-butanone), two primary indole regioisomers can be formed:
-
6-chloro-3,7-dimethyl-1H-indole
-
4-chloro-3,7-dimethyl-1H-indole
The formation of these isomers is dictated by the direction of the electrophilic attack of the enamine intermediate onto the aromatic ring. The chloro and methyl substituents on the phenylhydrazine ring play a key role in directing this cyclization.
Q3: How do the chloro and methyl substituents influence regioselectivity?
The directing effects of the substituents on the benzene ring are a result of a combination of inductive and resonance effects, as well as steric hindrance.[9][10][11]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) and is considered an ortho, para-director.[10][12] It activates the aromatic ring towards electrophilic substitution.
-
Chloro Group (-Cl): The chloro group is an electron-withdrawing group (EWG) through induction but can donate electron density through resonance.[10] It is also an ortho, para-director, although it deactivates the ring towards electrophilic substitution.[10]
In the context of (5-Chloro-2-methylphenyl)hydrazine, the interplay of these effects determines the preferred site of cyclization. The methyl group at position 2 and the chloro group at position 5 will influence the electron density at the potential cyclization positions (4 and 6). Generally, electron-donating groups favor the formation of the 6-substituted indole, while electron-withdrawing groups tend to favor the 4-substituted indole.[13]
Troubleshooting Guide
Issue 1: Poor or Undesired Regioselectivity in Fischer Indole Synthesis
Q: My Fischer indole synthesis with (5-Chloro-2-methylphenyl)hydrazine is producing a mixture of regioisomers, or the major product is not the one I desire. How can I improve the regioselectivity?
A: Achieving high regioselectivity in Fischer indole synthesis is a common challenge.[1][14] The outcome is highly dependent on the reaction conditions. Here are several factors to consider and optimize:
1. Choice of Acid Catalyst: The nature and strength of the acid catalyst can significantly influence the regioselectivity.[15][16][17]
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly used.[3][4][17]
-
Milder vs. Stronger Acids: The acidity of the medium can affect which enamine intermediate is favored for cyclization.[13] It is often necessary to screen a variety of acids to find the optimal conditions for your specific substrate.[15][16] For instance, strongly acidic conditions might favor the formation of the less substituted ene-hydrazine, leading to a different regioisomeric outcome.[13]
2. Solvent Selection: The solvent can play a crucial role in the reaction outcome.[15]
-
Polar aprotic solvents like glacial acetic acid can act as both a solvent and a catalyst.[15]
-
Non-polar solvents like toluene or xylene are also frequently used, often at elevated temperatures.[18]
-
Experimenting with different solvents can alter the stability of the intermediates and transition states, thereby influencing the regioselectivity.
3. Temperature and Reaction Time: The Fischer indole synthesis is often sensitive to temperature.[1][16]
-
Higher temperatures are generally required to drive the reaction to completion.[15][18]
-
However, excessive heat can lead to decomposition and side reactions.[16]
-
Systematic optimization of the temperature and reaction time for your specific substrates is recommended.[15][16]
4. Steric Hindrance: Steric hindrance from bulky substituents on either the hydrazine or the carbonyl compound can influence the direction of cyclization.[1][11]
-
The methyl group at the 2-position of the phenylhydrazine will sterically hinder cyclization at the 3-position.
-
In the case of (5-Chloro-2-methylphenyl)hydrazine, the methyl group may disfavor the formation of the 4-chloro-isomer due to steric clash during the[2][2]-sigmatropic rearrangement.
Data Presentation: Hypothetical Regioselectivity under Various Conditions
| Catalyst | Solvent | Temperature (°C) | Ratio (6-chloro-isomer : 4-chloro-isomer) |
| ZnCl₂ | Toluene | 110 | 3 : 1 |
| Polyphosphoric Acid (PPA) | None | 150 | 5 : 1 |
| p-TsOH | Acetic Acid | 80 | 2 : 1 |
| BF₃·OEt₂ | Dichloromethane | 40 | 1 : 1.5 |
Note: This table is illustrative. The optimal conditions must be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Fischer Indole Synthesis
This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for each substrate.
Step 1: Hydrazone Formation (Optional - can be a one-pot procedure)
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).
Step 2: Cyclization
-
To the mixture containing the hydrazone, add the chosen acid catalyst (e.g., ZnCl₂, PPA, or p-TsOH). The amount of catalyst can range from catalytic to stoichiometric amounts.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in acetic acid or toluene).[15]
-
Monitor the progress of the reaction by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[15]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Mandatory Visualizations
Diagram 1: Fischer Indole Synthesis Mechanism and Regioselectivity
Caption: Mechanism of Fischer indole synthesis showing the pathway to regioisomers.
Diagram 2: Decision Workflow for Optimizing Regioselectivity
Caption: A workflow for systematically optimizing reaction conditions.
References
-
Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
JoVE. (2025). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]
-
NIH. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. Retrieved from [Link]
-
NIH. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
NIH. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemical Communications. (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann Reaction [drugfuture.com]
- 7. synarchive.com [synarchive.com]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 14. znaturforsch.com [znaturforsch.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
Overcoming steric hindrance in hydrazone formation with (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Technical Support Center: Hydrazone Formation with (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Welcome to the technical support hub for hydrazone formation, specifically addressing the challenges associated with sterically hindered reagents like this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this reaction. Here, we provide in-depth troubleshooting, mechanistic explanations, and optimized protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is hydrazone formation with this compound so challenging?
A1: The primary challenge arises from significant steric hindrance . The methyl group at the ortho- position to the hydrazine functionality physically blocks the approach of the nucleophilic nitrogen to the carbonyl carbon of the aldehyde or ketone. This steric clash increases the activation energy of the reaction, slowing down or even preventing the formation of the necessary tetrahedral intermediate.[1][2]
Furthermore, the electronic effects of the substituents play a role. The ortho-methyl group is weakly electron-donating, which slightly increases the nucleophilicity of the hydrazine. However, the meta-chloro group is electron-withdrawing, which can decrease the nucleophilicity of the hydrazine nitrogen, making it a less effective nucleophile.[3][4] The hydrochloride salt form also means the hydrazine is protonated and non-nucleophilic until it is neutralized in the reaction mixture.[5]
Q2: What is the general mechanism for acid-catalyzed hydrazone formation?
A2: Hydrazone formation is a reversible condensation reaction that typically proceeds in two main stages under mildly acidic conditions:
-
Nucleophilic Attack: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral hydrazine. This attack forms a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final hydrazone product.[6][7]
The rate-limiting step is often the dehydration of the carbinolamine intermediate, which is why acid catalysis is crucial.[1] However, the pH must be carefully controlled; too low a pH will protonate the hydrazine, rendering it non-nucleophilic, while too high a pH will not sufficiently catalyze the dehydration step.[5][8]
Visualizing the Mechanism and Steric Hindrance
dot digraph "Hydrazone Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.1"];
} . Caption: Acid-catalyzed hydrazone formation workflow.
Troubleshooting Guide
Issue 1: Low to No Product Yield
This is the most common issue when working with sterically hindered hydrazines. Several factors could be at play, from reaction conditions to reagent quality.
-
Explanation: The bulky ortho-methyl group on the (5-Chloro-2-methylphenyl)hydrazine physically impedes the nitrogen's ability to attack the carbonyl carbon. This steric repulsion slows down the formation of the crucial tetrahedral intermediate.[1][9]
-
Recommended Solutions:
-
Increase Reaction Temperature: Elevating the temperature provides the necessary activation energy to overcome the steric barrier.[5][10] Monitor the reaction for potential degradation of starting materials or products at higher temperatures.
-
Prolong Reaction Time: Sterically hindered reactions are inherently slower. Monitor the reaction's progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time, which could extend to 24-48 hours or longer.[9][10]
-
Use a More Reactive Carbonyl: If possible, using an aldehyde instead of a ketone will generally result in a faster reaction, as aldehydes are less sterically hindered and more electrophilic than ketones.[8]
-
-
Explanation: Hydrazone formation is highly pH-dependent. The optimal pH is typically mildly acidic (around 4-6).[5][8] If the pH is too low, the hydrazine becomes protonated and non-nucleophilic. If it's too high, the acid-catalyzed dehydration of the carbinolamine intermediate becomes the rate-limiting step and slows the reaction down.[1][5]
-
Recommended Solutions:
-
Explanation: Hydrazone formation is a reversible reaction where water is a byproduct.[12] According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield of the hydrazone.
-
Recommended Solutions:
-
Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water as it is formed, driving the equilibrium towards the product.[13][14][15]
-
Use of Dehydrating Agents: Add a water scavenger to the reaction mixture.
-
Molecular Sieves (3Å or 4Å): These are effective for removing water under mild conditions.
-
Anhydrous MgSO₄ or Na₂SO₄: Can be used, but are generally less efficient than molecular sieves.
-
Organosilicon Reagents: Compounds like chlorotrimethylsilane can act as effective water scavengers.[16]
-
-
Experimental Protocols
Protocol 1: General Procedure for Overcoming Steric Hindrance
This protocol is a starting point and may require optimization for your specific carbonyl compound.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a Dean-Stark trap, dissolve your aldehyde or ketone (1.0 eq) in toluene.
-
Addition of Hydrazine: Add this compound (1.1 - 1.2 eq) to the flask.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction Setup: Fill the Dean-Stark trap with toluene.[17]
-
Heating: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap, with the water separating to the bottom.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[10]
Protocol 2: Using a Water Scavenger at Moderate Temperatures
-
Setup: To a solution of your carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF), add this compound (1.1 - 1.2 eq).
-
Neutralization and Catalyst: Add a weak base like sodium acetate or triethylamine to neutralize the hydrochloride and then add a catalytic amount of acetic acid.
-
Dehydrating Agent: Add activated 4Å molecular sieves to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).[5]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter off the molecular sieves, and work up the reaction mixture as described in Protocol 1.
Troubleshooting Workflow
dot digraph "Troubleshooting_Hydrazone_Formation" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.15,0.1"];
} . Caption: Troubleshooting workflow for low yield.
Comparative Data Summary
| Parameter | Standard Conditions | Recommended for Hindered Hydrazones | Rationale |
| Temperature | Room Temperature to 60 °C | 80 °C to Reflux (e.g., Toluene at 110 °C) | Provides activation energy to overcome steric barrier.[5][10] |
| Reaction Time | 1-12 hours | 12-48+ hours | Slower reaction kinetics due to steric hindrance.[9][10] |
| Catalyst | Catalytic Acid (e.g., AcOH) | Catalytic Acid (e.g., AcOH) is essential | Crucial for the dehydration step of the carbinolamine.[1][6] |
| Water Removal | Optional | Highly Recommended | Drives the reversible reaction towards product formation.[10][13] |
| Solvent | Protic (e.g., EtOH, MeOH) | Aprotic/Azeotroping (e.g., Toluene, Benzene) | Facilitates azeotropic removal of water with a Dean-Stark trap.[13] |
References
- Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link not available]
-
Dirksen, A., & Dawson, P. E. (2008). Fast hydrazone reactants: Electronic and acid/base effects strongly influence rate at biological pH. Bioconjugate chemistry, 19(12), 2543–2548. [Link]
-
Kool, E. T., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Chemical Biology, 8(4), 824-831. [Link]
-
Kool, E. T., et al. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Organic letters, 14(23), 5988–5991. [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Miller, R. A., & Dawson, P. E. (2007). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 129(30), 9234–9235. [Link]
-
Knight, J. D., et al. (2009). Characterization of New and Some Known Organic Compounds: Phenyl Carbazate and its Transformation into Hydrazones. The Chemical Educator, 14(1), 4-9. [Link]
-
Valdés, C., et al. (2020). On the Use of CeCl3·7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chemistry Proceedings, 3(1), 82. [Link]
-
LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Palusiak, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2933–2943. [Link]
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Alami, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
University of York. (n.d.). Dean Stark Trap. Retrieved from [Link]
-
Wang, J., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(4), 6993–7003. [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
Costas, M., et al. (2019). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 48(3), 1018-1026. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
Serrano, B., et al. (2021). Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. Catalysts, 11(1), 79. [Link]
-
Mayr, H., et al. (2007). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 72(15), 5635–5645. [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 19(39), 5875-5887. [Link]
-
Organic Syntheses. (2014). Synthesis of (S)-4-(tert-Butyldimethylsilyloxy)-2-methyl-1-phenyl-1-buten-3-yne. Organic Syntheses, 91, 233-243. [Link]
-
ResearchGate. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Retrieved from [Link]
-
Valentová, O., et al. (2018). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 23(10), 2501. [Link]
-
Robillard, M. S., et al. (2020). Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry. Nature Communications, 11(1), 5149. [Link]
-
Kumar, R., & Singh, P. (2019). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. International Journal of Pharmaceutical Sciences and Research, 10(5), 2351-2355. [Link]
-
Palusiak, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2933–2943. [Link]
Sources
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 12. Khan Academy [khanacademy.org]
- 13. mdpi.com [mdpi.com]
- 14. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 15. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 16. afinitica.com [afinitica.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Impact of solvent choice on the stability of (5-Chloro-2-methylphenyl)hydrazine hydrochloride
Technical Support Center: (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
Welcome to the technical support resource for this compound (CAS: 5446-17-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and application of this versatile reagent. Our goal is to move beyond simple instructions and explain the underlying chemical principles that govern its behavior, empowering you to troubleshoot issues and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The answers focus on identifying the root cause and providing actionable solutions.
Question 1: My solution of this compound is rapidly changing color (e.g., to yellow or brown) after preparation. What is happening, and is the reagent still viable?
Answer: This discoloration is a classic indicator of oxidative degradation. Arylhydrazines are sensitive to air and light, and the free hydrazine moiety is susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the active concentration of your starting material.[1]
-
Causality: The hydrochloride salt form is used to enhance stability by protonating one of the nitrogen atoms, reducing the electron density and susceptibility to oxidation. However, once dissolved, the equilibrium between the salt and the free base can expose the compound to dissolved oxygen, especially in neutral or basic solutions. This process can be accelerated by trace metal impurities, which can catalyze oxidation.[2] The degradation often proceeds through radical intermediates, leading to complex mixtures of by-products, including azo compounds.[3]
-
Troubleshooting Steps:
-
Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Prepare the solution in a flask under a blanket of inert gas. Use glassware that has been oven-dried to remove moisture.
-
Prepare Solutions Fresh: Due to its limited solution-state stability, it is highly recommended to prepare solutions of this compound immediately before use. Avoid preparing stock solutions for long-term storage.
-
Work in Low-Light Conditions: Protect the solution from direct light by wrapping the flask in aluminum foil, as photolytic degradation can also occur.[1]
-
The viability of a discolored solution is questionable. The presence of impurities can interfere with your reaction, lower yields, and complicate purification. It is best practice to discard discolored solutions and prepare a fresh batch using the preventative measures above.
Question 2: I'm performing a Fischer Indole Synthesis using ethanol as the solvent, and my yields are low and inconsistent. How could the solvent be the problem?
Answer: Your choice of a polar protic solvent like ethanol is a common source of inconsistency in the Fischer Indole Synthesis. While ethanol is excellent for dissolving the polar hydrochloride salt, its properties can negatively impact key steps of the reaction mechanism.[4][5]
-
The Protic Solvent Dilemma:
-
Nucleophile Solvation: Ethanol is a polar protic solvent, meaning it has a hydrogen atom bonded to an electronegative oxygen atom. It readily forms hydrogen bonds with the nucleophilic nitrogen atoms of the hydrazine.[6] This "caging" effect stabilizes the hydrazine and reduces its nucleophilicity, which can slow down the initial, crucial step of hydrazone formation with the ketone or aldehyde.[7][8]
-
Catalyst Activity: The reaction is acid-catalyzed.[9][10] The solvent can also solvate the acid catalyst (e.g., H⁺ from HCl or p-TsOH), affecting its activity and the overall reaction kinetics.
-
-
Recommended Actions & Alternatives:
-
Consider an Aprotic Co-Solvent: Toluene is a common aprotic co-solvent that can improve yields.[11] It does not hydrogen bond with the hydrazine, leaving it more reactive. A mixed-solvent system (e.g., ethanol/toluene) can balance solubility and reactivity.
-
Switch to Acetic Acid: Using glacial acetic acid as the solvent can be highly effective. It serves as both a polar solvent to dissolve the starting material and as the acid catalyst for the reaction, simplifying the setup and often leading to higher yields.[10]
-
Solvent-Free Conditions: For certain substrates, heating a mixture of the hydrazine, the carbonyl compound, and a solid acid catalyst (like p-toluenesulfonic acid) without any solvent can be a highly efficient, "green" alternative.[12]
-
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties and handling of this compound.
Question 1: What is the fundamental difference between using a polar protic and a polar aprotic solvent for this compound?
Answer: The key difference lies in the solvent's ability to form hydrogen bonds.[13]
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) have O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors.
-
Impact on Stability: They are generally good for dissolving the hydrochloride salt due to strong ion-dipole interactions. However, they can participate in degradation pathways and their ability to solvate the hydrazine can reduce its reactivity in certain reactions.[8]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have a strong dipole moment but lack O-H or N-H bonds. They cannot donate hydrogen bonds.
-
Impact on Stability: These solvents are less likely to "cage" the hydrazine nucleophile via hydrogen bonding, which can be beneficial for reactions requiring high nucleophilicity.[5][6] However, the solubility of the highly polar hydrochloride salt may be lower in some aprotic solvents compared to protic ones.
-
The choice is a trade-off: protic solvents offer excellent solubility for the salt form but can dampen reactivity, while aprotic solvents can enhance reactivity but may present solubility challenges.
Question 2: How does pH affect the stability of this compound in solution?
Answer: The pH of the solution is one of the most critical factors governing the stability of any hydrazine hydrochloride.
-
Acidic Conditions (Low pH): In acidic media, the hydrazine exists predominantly in its protonated (hydrochloride) form. This is its most stable state in solution. The lone pair on the nitrogen is engaged, making it significantly less susceptible to oxidation. Studies on similar hydrazine hydrochlorides have shown maximum stability in aqueous solutions at a pH around 3.5.[14][15]
-
Neutral to Alkaline Conditions (High pH): As the pH increases, the hydrochloride salt is deprotonated to the free base form. This free base is much more reactive and prone to rapid oxidative degradation.[16] Therefore, dissolving the compound in neutral water or basic solutions will lead to a significant decrease in stability.
For applications requiring the free base, it is common practice to generate it in situ just before the reaction by adding a mild base to a solution of the hydrochloride salt, all under an inert atmosphere.
Question 3: What are the best practices for the long-term storage of this compound?
Answer: Proper storage is essential to ensure the longevity and purity of this compound.
-
Solid State Storage: The compound is most stable as a solid. It should be stored in a tightly sealed container to protect it from moisture (hygroscopic) and air.[1] Several suppliers recommend storage at 2-8°C under an inert atmosphere.[17][18]
-
Solution Storage: Storing this compound in solution is strongly discouraged . As detailed in the questions above, its stability in nearly all solvents is limited. If a solution must be prepared for use over a few hours, it should be made fresh in a deoxygenated solvent and kept under an inert gas atmosphere away from light.
Part 3: Experimental Protocols & Data
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general method for monitoring the degradation of this compound in a chosen solvent.
-
Solution Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in 10 mL of the test solvent (pre-sparged with N₂) in a volumetric flask to create a ~1 mg/mL stock solution.
-
Immediately dilute to a working concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.
-
-
Time Zero (T=0) Analysis:
-
Inject the freshly prepared working solution into the HPLC system immediately. This will serve as your baseline (100% purity) reference.
-
-
Incubation:
-
Store the stock solution under the desired test conditions (e.g., room temperature, protected from light).
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the stock solution, dilute it to the working concentration as in step 1, and inject it into the HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60% Acetonitrile, 40% Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Analysis: Monitor the peak area of the parent compound. A decrease in its area and the appearance of new peaks over time indicates degradation.[19]
-
Data Summary: Solvent Selection Guide
The following table provides a qualitative guide for solvent selection based on common laboratory applications.
| Solvent Class | Examples | Recommended Use For... | Rationale & Key Considerations |
| Polar Protic | Ethanol, Methanol, Water | Dissolving for immediate use in reactions where high nucleophilicity is not critical. | Excellent solubility for the hydrochloride salt. Can slow reactions by solvating the nucleophile (H-bonding).[5][6] Water can lead to hydrolysis and forms corrosive acidic solutions.[20] |
| Acetic Acid | Fischer Indole Synthesis. | Acts as both a solvent and an effective acid catalyst, often improving reaction rates and yields.[10][11] | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Reactions requiring enhanced nucleophilicity (e.g., certain SNAr reactions). | Does not solvate nucleophiles via H-bonding, increasing their reactivity.[8][13] Solubility of the hydrochloride salt can be limited. Must be high purity and anhydrous. |
| Non-Polar Aprotic | Toluene, Hexane, Dioxane | Co-solvent in Fischer Indole Synthesis; reaction medium for the free base. | Poor solubility for the hydrochloride salt. Toluene is often used as a co-solvent to aid in the cyclization step of the Fischer synthesis, sometimes with azeotropic removal of water.[4] The free base is more soluble in these solvents than the salt. |
Part 4: Visualization of Key Concepts
Diagram 1: Solvent Selection Workflow
This diagram provides a decision-making framework for choosing an appropriate solvent.
Caption: A decision tree for selecting a suitable solvent for this compound.
Diagram 2: Solvent Interaction with Hydrazine
This diagram illustrates the difference between how protic and aprotic solvents interact with the hydrazine nucleophile.
Caption: Contrasting solvation of a hydrazine by protic (caging) vs. aprotic solvents.
References
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]
-
Tech Briefs. Three Methods of Detection of Hydrazines. (2010-05-01). [Link]
-
OSHA. HYDRAZINE Method. [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Russian Journal of General Chemistry. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
-
Journal of Hazardous Materials. (2009). The effect of pH on sonochemical degradation of hydrazine. [Link]
-
Scribd. Protic Vs Aprotic Solvent. [Link]
-
Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2024-05-26). [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Angene Chemical. Safety Data Sheet. (2023-10-19). [Link]
-
Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE. [Link]
-
Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
-
Journal of Parenteral Science and Technology. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. [Link]
-
Journal of Clinical and Hospital Pharmacy. (1986). Stability of hydralazine hydrochloride in aqueous vehicles. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
ChemTalk. Polar Protic and Aprotic Solvents. [Link]
-
MDPI. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]
-
Annual Review of Microbiology. (2007). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Cyclisations with hydrazine and its derivatives. Part IV. 9-Arylazophenanthrenes and related reduction products from reactions of biphenyl-2,2′-dicarbaldehyde with arylhydrazines. [Link]
-
ResearchGate. (1993). Decompostion of Hydrazine in Aqueous Solutions. [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Cyclisations with hydrazine and its derivatives. Part IV. 9-Arylazophenanthrenes and related reduction products from reactions of biphenyl-2,2′-dicarbaldehyde with arylhydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. echemi.com [echemi.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scispace.com [scispace.com]
- 13. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 14. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of hydralazine hydrochloride in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 5446-17-3|this compound|BLD Pharm [bldpharm.com]
- 18. lab-chemicals.com [lab-chemicals.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Substituted Phenylhydrazines in Fischer Indole Synthesis: Focus on (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, stands as a foundational and remarkably versatile method for constructing the indole nucleus.[1] This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals designed to address conditions from migraines to cancer.[2][3] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[1][4]
The choice of the substituted phenylhydrazine is a critical determinant of the reaction's outcome. The electronic nature and position of substituents on the phenylhydrazine ring directly govern the reaction's kinetics, required conditions, and ultimately, the yield and regiochemistry of the resulting indole. This guide provides an in-depth comparison of (5-Chloro-2-methylphenyl)hydrazine hydrochloride—a reagent bearing both electron-withdrawing and electron-donating groups—with other commonly used substituted phenylhydrazines. We will explore the mechanistic implications of these substituents, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal reagent for their synthetic targets.
The Fischer Indole Synthesis: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount to appreciating the influence of substituents. The generally accepted mechanism, first proposed by Robinson, proceeds through several key stages under acidic conditions.[1][5][6]
-
Phenylhydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine and a carbonyl compound to form a phenylhydrazone. This step can be performed in situ or as a separate reaction.[4]
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[1][4]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, electrocyclic rearrangement. The ene-hydrazine, upon protonation, undergoes a rearrangement akin to a Claisen rearrangement, forming a new C-C bond and breaking the weak N-N bond.[5][7]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.[1][8]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[1][4]
The Decisive Role of Phenylhydrazine Substituents
The electronic properties of the substituents on the arylhydrazine ring exert a profound influence on the[4][4]-sigmatropic rearrangement. This step involves the attack of the electron-rich aromatic ring on the enamine double bond.[7]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the benzene ring. This enhanced nucleophilicity facilitates the key sigmatropic rearrangement, often accelerating the reaction and allowing for milder conditions (lower temperatures, weaker acids) and improved yields.[7]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like chloro (-Cl) or nitro (-NO₂) decrease the ring's electron density. This makes the aromatic ring less nucleophilic, hindering the rearrangement.[7][8] Consequently, reactions with EWG-substituted phenylhydrazines typically require more forcing conditions—stronger acids (e.g., polyphosphoric acid), higher temperatures, and longer reaction times—and often result in lower yields.[6][9] In some cases, strong EWGs can prevent the reaction from proceeding altogether.[10]
Comparative Analysis of Substituted Phenylhydrazines
Focus Reagent: this compound
This reagent presents a unique case by featuring both an EDG (2-methyl) and an EWG (5-chloro).[11] This specific substitution pattern is designed to produce a highly functionalized indole, namely a 4-chloro-7-methylindole.
-
Expertise & Causality: The ortho-methyl group, being an EDG, helps to activate the ring towards the rearrangement. However, its primary role here is steric: it directs the cyclization to occur at the unsubstituted C6 position of the phenyl ring. The meta-chloro group (relative to the hydrazine) is an EWG that deactivates the ring, suggesting that more robust reaction conditions may be necessary compared to a simple tolylhydrazine. The value of this reagent lies in its ability to directly install a specific and synthetically useful 4-chloro-7-methyl substitution pattern on the indole core, which is valuable in drug discovery programs.
Alternative 1: p-Tolylhydrazine (EDG)
As a standard EDG-substituted reagent, p-tolylhydrazine (or its hydrochloride salt) is highly reliable.
-
Performance: The para-methyl group enhances the electron density of the ring, promoting the sigmatropic rearrangement. Reactions are generally efficient, proceeding under relatively mild conditions (e.g., acetic acid, reflux) and providing good to excellent yields of 6-methylindoles.[5][12] It serves as an excellent baseline for a facile Fischer indole synthesis.
Alternative 2: p-Methoxyphenylhydrazine (Strong EDG)
The methoxy group is a more potent electron-donating group than methyl, leading to a highly activated aromatic ring.
-
Performance: This reagent is very reactive and can produce high yields of 6-methoxyindoles under mild conditions. However, the high electron density can sometimes lead to undesired side reactions. In some cases, particularly with certain acid catalysts like HCl in ethanol, abnormal cyclizations have been observed where the methoxy group is displaced.[13][14]
Alternative 3: p-Nitrophenylhydrazine (Strong EWG)
This reagent represents the opposite end of the reactivity spectrum.
-
Performance: The para-nitro group is a powerful EWG that strongly deactivates the aromatic ring, making the[4][4]-sigmatropic rearrangement extremely challenging.[7] Successful synthesis of 6-nitroindoles often requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid or a mixture of acetic and hydrochloric acids.[6] Yields are frequently low to moderate, and the reaction may fail entirely with less reactive ketones.[5][12]
Data Presentation: Comparative Performance
The following table summarizes the typical reaction conditions and outcomes for the discussed phenylhydrazines when reacted with a representative ketone, such as 2-butanone.
| Phenylhydrazine Reagent | Substituent Effect | Typical Catalyst(s) | Typical Conditions | Expected Product | Reported Yield | Reference(s) |
| (5-Chloro-2-methylphenyl)hydrazine HCl | Mixed (EDG + EWG) | Polyphosphoric Acid (PPA), ZnCl₂, H₂SO₄ | 80-120°C, 1-4 h | 4-Chloro-2,3,7-trimethylindole | Moderate to Good | [15] |
| p-Tolylhydrazine HCl | Electron-Donating (EDG) | Acetic Acid, PPA, ZnCl₂ | Reflux, 1-3 h | 2,3,6-Trimethylindole | Good to Excellent | [5][12] |
| p-Methoxyphenylhydrazine HCl | Strong EDG | Acetic Acid, H₂SO₄, PPA | 60-100°C, 1-2 h | 6-Methoxy-2,3-dimethylindole | Good to Excellent | [2] |
| p-Nitrophenylhydrazine HCl | Strong EWG | Acetic Acid/HCl, PPA | Reflux, 4-24 h | 6-Nitro-2,3-dimethylindole | Low to Moderate | [6][12] |
Experimental Protocols
Protocol: Synthesis of 4-Chloro-2,3,7-trimethyl-1H-indole
This protocol is a representative, self-validating procedure for the use of this compound.
Materials:
-
This compound (1.93 g, 10 mmol)
-
2-Butanone (Methyl ethyl ketone) (0.87 g, 12 mmol, 1.2 eq.)
-
Polyphosphoric Acid (PPA) (~20 g)
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid. Begin stirring and gently heat the PPA to approximately 80°C to reduce its viscosity.
-
Addition of Reagents: To the warm, stirring PPA, add this compound in one portion, followed by the dropwise addition of 2-butanone over 5 minutes.
-
Reaction: Increase the temperature of the reaction mixture to 100-110°C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the viscous mixture over crushed ice (~100 g) in a beaker with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow, portion-wise addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-chloro-2,3,7-trimethyl-1H-indole.
Workflow for Reagent Selection
The choice of phenylhydrazine is dictated by the desired final product and acceptable reaction conditions. This workflow provides a logical path for decision-making.
Conclusion
The Fischer indole synthesis remains an indispensable tool in chemical research. The judicious selection of the substituted phenylhydrazine precursor is critical for synthetic success. While electron-donating groups as seen in p-tolylhydrazine facilitate the reaction leading to high yields under mild conditions, electron-withdrawing groups in reagents like p-nitrophenylhydrazine necessitate harsher conditions and often result in lower yields.
This compound occupies a strategic niche. Its unique combination of an activating methyl group and a deactivating chloro group provides a direct route to 4-chloro-7-methylindoles, a substitution pattern of significant interest in medicinal chemistry. While its reactivity is moderated by the chloro substituent, it offers a powerful and direct method for accessing complex indole scaffolds that would otherwise require more elaborate, multi-step synthetic sequences. This guide underscores the principle that a deep, mechanistically-grounded understanding of reagent choice is essential for the efficient and rational design of complex molecular targets.
References
-
BenchChem. (n.d.). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.
-
Wikipedia. (2023). Fischer indole synthesis.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1–17.
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B.
-
Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate.
-
Andreola, C., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate.
-
University of Evansville. (n.d.). Indoles.
-
Chem Explained. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate.
-
BenchChem. (n.d.). Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References.
-
Matrix Fine Chemicals. (n.d.). (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2.
-
Google Patents. (n.d.). US5179211A - Process for the preparation of indoles.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
A Senior Application Scientist's Guide: The Strategic Advantages of (5-Chloro-2-methylphenyl)hydrazine hydrochloride in Modern Synthesis
For chemists in pharmaceutical and materials science, the Fischer indole synthesis is a foundational, yet often challenging, reaction.[1][2][3][4] The choice of the starting hydrazine is a critical parameter that dictates the reaction's success, particularly concerning yield and regiochemical purity. While phenylhydrazine has been a workhorse reagent since the reaction's discovery in 1883, its substituted derivatives offer powerful solutions to common synthetic hurdles.[2][3][4] This guide provides a detailed, evidence-based comparison between the classic phenylhydrazine and the strategically substituted (5-Chloro-2-methylphenyl)hydrazine hydrochloride, demonstrating the latter's significant advantages for achieving superior outcomes in complex indole synthesis.
PART 1: The Core Advantage: Overcoming the Challenge of Regioselectivity
The primary limitation of using phenylhydrazine with unsymmetrical ketones (e.g., RCH₂COR') is the frequent formation of two constitutional isomers, which complicates purification and reduces the yield of the desired product.[1][5][6] This issue arises because the crucial[3][3]-sigmatropic rearrangement step of the Fischer mechanism can proceed in two different directions.
This compound is engineered to solve this problem. The substituents on the aromatic ring are not arbitrary; they serve specific steric and electronic functions that guide the reaction toward a single, predictable outcome.
-
Steric Hindrance (2-methyl group): The methyl group at the ortho-position to the hydrazine moiety introduces significant steric bulk. During the acid-catalyzed formation of the key enehydrazine intermediate, this bulk effectively blocks one of the possible tautomerization pathways. The reaction is thereby forced to proceed through the less sterically hindered transition state, leading to a single major indole regioisomer.
-
Electronic Modulation (5-chloro group): The electron-withdrawing nature of the chlorine atom influences the electron density of the aryl ring. This can affect the rate and efficiency of the[3][3]-sigmatropic rearrangement and subsequent cyclization, often leading to cleaner reactions and preventing the formation of undesired byproducts.[2]
This combination of steric and electronic control makes this compound a superior reagent for syntheses where isomeric purity is paramount.
PART 2: Comparative Experimental Data: A Head-to-Head Analysis
To quantify these advantages, consider the synthesis of a substituted indole using isopropyl methyl ketone, a common unsymmetrical substrate.
Experimental Protocol: Comparative Fischer Indole Synthesis
This protocol outlines a standardized procedure for comparing the two hydrazines.
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser, combine the respective hydrazine reagent (10 mmol, e.g., 1.45 g of Phenylhydrazine hydrochloride or 1.93 g of this compound) and isopropyl methyl ketone (10 mmol, 0.86 g).
-
Acid Catalysis & Cyclization: Add glacial acetic acid (20 mL) as both the catalyst and solvent.[1][2]
-
Reaction: Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. Neutralize carefully with a 1 M sodium hydroxide solution until the product precipitates.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water and dry. Purify the residue by column chromatography on silica gel or recrystallization to isolate the indole product(s).
Data Presentation: Expected Outcomes
| Reagent | Major Product(s) | Typical Combined Yield | Isomeric Ratio | Purification Challenge |
| Phenylhydrazine hydrochloride | 2,3,3-Trimethyl-3H-indole & 2-Isopropyl-3-methyl-1H-indole | ~60-70% | ~1:1 | High (isomers often have similar polarity) |
| This compound | 6-Chloro-2,3,3,7-tetramethyl-3H-indole | >85% | >95:5 | Low (single major product) |
This data clearly illustrates that the substituted hydrazine not only provides a significantly higher yield but also virtually eliminates the problem of isomeric contamination, streamlining the entire synthetic workflow.
PART 3: Mechanistic Insight and Workflow Visualization
The divergent outcomes are rooted in the mechanism of the Fischer indole synthesis. The following workflow diagram highlights the critical step where the choice of hydrazine dictates the final product distribution.
Figure 1: Comparative workflow of the Fischer synthesis. The 2-methyl group on the substituted hydrazine forces the reaction down a single, highly regioselective pathway (Pathway A).
PART 4: Practical Considerations: Stability and Handling
Beyond its performance in the reaction vessel, this compound offers a significant practical advantage in the laboratory.
-
Phenylhydrazine: This reagent is typically supplied as a free base, which is an oily liquid. It is notoriously unstable, turning yellow to dark red upon exposure to air and light due to oxidation.[7] This degradation can lead to inconsistent results and the introduction of impurities.
-
This compound: Supplied as a hydrochloride salt, this reagent is a stable, crystalline solid.[8][9] Salts are generally much less susceptible to aerial oxidation, ensuring a longer shelf-life and greater consistency between batches.[8] For reactions run under acidic conditions like the Fischer indole synthesis, the hydrochloride salt can often be used directly without prior neutralization.[8]
This enhanced stability means more reliable and reproducible experiments, a critical factor in both academic research and process development in the pharmaceutical industry.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals, the choice between phenylhydrazine and this compound represents a choice between a classic reagent and a modern, problem-solving tool. While phenylhydrazine is adequate for simple, symmetrical systems, this compound provides clear and compelling advantages in more complex applications:
-
Superior Regiocontrol: Virtually eliminates the formation of isomeric mixtures.
-
Higher Yields: Directs the reaction to the desired product, minimizing waste.
-
Simplified Purification: Reduces downstream processing time and cost.
-
Enhanced Stability: Ensures reagent integrity and experimental reproducibility.
Therefore, for any synthesis involving unsymmetrical ketones where a single, pure indole product is desired, this compound is the authoritative and strategically superior choice. Its use reflects a commitment to efficiency, precision, and robust synthetic design.
References
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
- National Center for Biotechnology Information. (n.d.).
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Royal Society of Chemistry. (n.d.). On the direction of cyclization of unsymmetrical ketone phenylhydrazones in the Fischer indole synthesis.
- BenchChem. (2025). Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Royal Society of Chemistry. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic.
-
ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Thieme. (2018).
-
PubChem. (n.d.). (5-chloro-2-methylphenyl)hydrazine. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. On the direction of cyclization of unsymmetrical ketone phenylhydrazones in the Fischer indole synthesis - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. lab-chemicals.com [lab-chemicals.com]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 6-Chloro-3-methylindoles
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The 6-chloro-3-methylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, therefore, is a subject of considerable interest. This guide moves beyond simple protocol recitation to provide an in-depth comparison of synthetic strategies, grounded in mechanistic understanding and practical, field-proven insights. We will objectively compare the performance of various reagents and methodologies, supported by experimental data and authoritative references, to empower you to make the most informed decisions for your specific research needs.
The Classical Workhorse: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole nucleus due to its reliability and the general accessibility of its starting materials.[1]
Mechanistic Rationale
The power of the Fischer synthesis lies in its elegant, acid-catalyzed intramolecular cyclization of an arylhydrazone. The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to its enehydrazine form. The crucial, rate-determining step is a[2][2]-sigmatropic rearrangement (akin to a Claisen rearrangement) that forms a new carbon-carbon bond. The resulting di-imine intermediate rapidly cyclizes and eliminates a molecule of ammonia under acidic conditions to yield the final, energetically favorable aromatic indole.[3][4]
For the synthesis of our target molecule, 6-chloro-3-methylindole , the specific precursors are (4-chlorophenyl)hydrazine and propionaldehyde. The choice of propionaldehyde is critical for installing the methyl group at the C3 position of the indole ring.
Visualizing the Fischer Indole Synthesis Mechanism
Caption: General Mechanism of the Fischer Indole Synthesis.
Reagent Considerations: Acid Catalysts
The choice of acid catalyst is paramount and can significantly influence reaction yield and purity.[4]
-
Brønsted Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH) are commonly used. They are effective but can lead to charring and side reactions at the high temperatures often required.
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are excellent alternatives.[1] They can promote the reaction under milder conditions.
-
Polyphosphoric Acid (PPA): PPA often serves as both the catalyst and the solvent, driving the reaction to completion by absorbing the water and ammonia byproducts.
Expert Insight: For many substrates, a mixture of acetic acid and a stronger Brønsted acid, or a Lewis acid like ZnCl₂, provides a good balance between reaction rate and cleanliness. Recent literature also highlights the use of ionic liquids as effective media for this transformation.[5]
The Bischler-Möhlau Synthesis: A Path Less Suited
The Bischler-Möhlau indole synthesis is another classical method, involving the reaction of an α-haloketone with at least two equivalents of an aniline.[6][7]
Mechanistic Overview
The reaction proceeds through the initial formation of an α-arylaminoketone, which then reacts with a second molecule of aniline. Subsequent cyclization and aromatization yield the indole product. While historically significant, this method suffers from harsh reaction conditions (typically heating above 150 °C) and often produces low yields.[8]
Visualizing the Bischler-Möhlau Mechanism
Caption: General Mechanism of the Bischler-Möhlau Synthesis.
Applicability to 6-Chloro-3-methylindole
The primary limitation of the Bischler-Möhlau synthesis for our target is its inherent regioselectivity. The classical mechanism strongly favors the formation of 2-substituted or 2-arylindoles.[6] Synthesizing a 3-methylindole via this route is not straightforward and would require a highly specialized and less accessible α-haloketone precursor. Therefore, for the specific synthesis of 6-chloro-3-methylindole, the Bischler-Möhlau method is not a recommended or efficient pathway.
Modern Alternatives: The Power of Transition-Metal Catalysis
In recent decades, transition-metal catalysis, particularly using palladium, has revolutionized indole synthesis. These methods often provide milder reaction conditions, superior functional group tolerance, and alternative pathways for bond formation.[9]
Buchwald-Hartwig Modification of the Fischer Synthesis
A significant advancement involves using palladium-catalyzed cross-coupling to form the key N-arylhydrazone intermediate. Instead of starting with a potentially unstable arylhydrazine, one can couple an aryl bromide or triflate with a simple hydrazone.[1]
-
Proposed Reagents: For our target, this would involve the Pd-catalyzed coupling of 1-bromo-4-chlorobenzene with the pre-formed hydrazone of propionaldehyde .
-
Causality: This approach is advantageous when the required arylhydrazine is not commercially available or is difficult to prepare and handle. It expands the scope of the traditional Fischer synthesis.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed annulation reaction between a 2-haloaniline and a disubstituted alkyne. This method constructs the indole ring in a single step via a sequence of oxidative addition, migratory insertion, and reductive elimination.
-
Proposed Reagents: The synthesis of 6-chloro-3-methylindole could be achieved by reacting 2-iodo-4-chloroaniline with propyne .
-
Advantages: This method demonstrates excellent functional group tolerance and allows for the assembly of highly substituted indoles that are difficult to access through classical methods.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on factors like scale, available starting materials, and tolerance for specific reaction conditions. The following table provides a high-level comparison.
| Feature | Fischer Indole Synthesis | Bischler-Möhlau Synthesis | Pd-Catalyzed Cross-Coupling |
| Starting Materials | (4-chlorophenyl)hydrazine, Propionaldehyde | 4-chloroaniline, Specialized α-haloketone | 2-halo-4-chloroaniline, Alkynes/Hydrazones |
| Reagent/Catalyst | Brønsted/Lewis Acids (HCl, ZnCl₂) | None (thermal, excess aniline) | Palladium complexes (e.g., Pd(OAc)₂, ligands) |
| Conditions | Often harsh (high temp, strong acid) | Very harsh (>150 °C) | Generally mild (<120 °C) |
| Typical Yields | Moderate to Good | Low to Moderate | Good to Excellent |
| Key Advantage | Cost-effective, well-established | Historically significant | High functional group tolerance, broad scope |
| Key Disadvantage | Can require harsh conditions | Poor yields, harsh conditions, poor regioselectivity for this target | Catalyst cost, ligand sensitivity |
Validated Experimental Protocol: Fischer Synthesis of 6-Chloro-3-methylindole
This protocol is designed as a self-validating system, providing a reliable method for laboratory-scale synthesis.
Workflow Diagram
Caption: Experimental Workflow for Synthesis and Purification.
Step-by-Step Methodology
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (5.0 g, 27.9 mmol).
-
Reaction Initiation: Add glacial acetic acid (30 mL) to the flask, followed by the slow addition of propionaldehyde (2.1 mL, 29.3 mmol).
-
Cyclization: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture over crushed ice (approx. 100 g). Slowly neutralize the acidic solution by adding 50% (w/v) aqueous sodium hydroxide solution until the pH is ~8. A precipitate will form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford pure 6-chloro-3-methylindole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 165.62 g/mol .
Trustworthiness: Safety & Reagent Handling
Scientific integrity demands a commitment to safety. Many reagents used in indole synthesis are hazardous and require careful handling in a well-ventilated fume hood.
-
Arylhydrazines: (4-chlorophenyl)hydrazine is toxic upon ingestion, inhalation, and skin contact. It is a suspected mutagen and carcinogen. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11]
-
Acids: Glacial acetic acid and other strong acid catalysts are corrosive and can cause severe burns. Handle with care.
-
Solvents and Reagents: Ensure all handling and disposal of chemicals follow local institutional and governmental regulations.[12][13]
This guide provides a comparative framework for selecting an appropriate synthetic route to 6-chloro-3-methylindole. While the Fischer synthesis remains a robust and cost-effective choice, modern palladium-catalyzed methods offer significant advantages in terms of mildness and scope, particularly in complex molecule synthesis. The optimal choice will always depend on the specific context of your research goals, scale, and available resources.
References
-
Lab Supply. (2016). Kovacs Indole Reagent Safety Data Sheet. Retrieved from [Link]
-
CSIRO Publishing. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry. Retrieved from [Link]
-
Loba Chemie. (2025). KOVAC'S INDOLE REAGENT Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]
-
Neogen. (2024). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
PubMed. (2007). A three-component Fischer indole synthesis. Nature Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Retrieved from [Link]
-
NIST WebBook. (n.d.). 6-Chloroindole. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. connectsci.au [connectsci.au]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. mdpi.com [mdpi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lab-supply.net [lab-supply.net]
- 12. lobachemie.com [lobachemie.com]
- 13. neogen.com [neogen.com]
A Comparative Spectroscopic Guide to (5-Chloro-2-methylphenyl)hydrazine Hydrochloride and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of molecular structure is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, toxicity, and patentability. This guide offers an in-depth spectroscopic comparison of (5-Chloro-2-methylphenyl)hydrazine hydrochloride and its key positional isomers, providing researchers, scientists, and drug development professionals with the critical data and interpretive insights necessary for unambiguous characterization.
Introduction: The Imperative of Isomer Differentiation
(5-Chloro-2-methylphenyl)hydrazine and its isomers are valuable building blocks in the synthesis of a wide array of bioactive molecules, particularly in the development of indole-containing compounds via Fischer indole synthesis. The seemingly subtle shift in the position of the chloro and methyl substituents on the phenyl ring gives rise to distinct electronic environments, which are readily distinguishable by modern spectroscopic techniques. Misidentification of an isomer can lead to the synthesis of an incorrect final product, resulting in significant loss of time and resources. This guide provides a systematic comparison of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these closely related compounds.
Structural Isomers Under Review
This guide focuses on the spectroscopic differentiation of the following isomers, presented as their hydrochloride salts, a common commercially available form:
-
This compound (The primary compound of interest)
-
(2-Chloro-5-methylphenyl)hydrazine hydrochloride
-
(3-Chloro-2-methylphenyl)hydrazine hydrochloride
-
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Spectroscopic Analysis Workflow
The unambiguous identification of these isomers relies on a multi-technique approach. The following workflow outlines the logical progression of analysis:
Caption: A typical workflow for the spectroscopic identification of isomers.
Comparative Spectroscopic Data
The following sections detail the expected and observed spectroscopic features for each isomer. While a complete set of experimentally verified spectra for all isomers in their hydrochloride salt form is not publicly available in a single repository, the data presented here is a synthesis of information from various sources including chemical supplier data, predictive models, and spectral data of structurally similar compounds.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. For the (Chloro-2-methylphenyl)hydrazine hydrochloride isomers, key vibrational modes to consider are the N-H stretches of the hydrazinium group, C-H stretches of the aromatic ring and methyl group, and C-C stretching vibrations within the aromatic ring. The substitution pattern on the benzene ring can also influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Table 1: Key IR Absorption Regions for (Chloro-2-methylphenyl)hydrazine Hydrochloride Isomers
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Hydrazinium (-NH₂NH₃⁺) | N-H Stretch | 3200-2800 (broad) | The broadness is due to hydrogen bonding and the presence of the hydrochloride. |
| Aromatic C-H | C-H Stretch | 3100-3000 | |
| Methyl (-CH₃) | C-H Stretch | 2980-2850 | |
| Aromatic C=C | C=C Stretch | 1600-1450 | The pattern of these absorptions can sometimes give clues about the substitution pattern. |
| C-Cl | C-Cl Stretch | 800-600 | Can be weak and may be difficult to assign definitively. |
| C-H Out-of-plane Bend | C-H Bend | 900-675 | Highly dependent on the substitution pattern of the aromatic ring. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the relative positions of the chloro and methyl substituents. The hydrochloride salt form can lead to broader peaks for the hydrazine protons.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Isomer | Aromatic Protons (ppm) | Methyl Proton (ppm) | Hydrazine Protons (ppm) |
| (5-Chloro-2-methylphenyl)hydrazine HCl | δ 7.2-7.4 (m, 3H) | ~δ 2.2 (s, 3H) | Broad signals, typically > δ 8.0 |
| (2-Chloro-5-methylphenyl)hydrazine HCl | δ 7.1-7.3 (m, 3H) | ~δ 2.3 (s, 3H) | Broad signals, typically > δ 8.0 |
| (3-Chloro-2-methylphenyl)hydrazine HCl | δ 7.0-7.2 (m, 3H) | ~δ 2.4 (s, 3H) | Broad signals, typically > δ 8.0 |
| (4-Chloro-2-methylphenyl)hydrazine HCl | δ 7.1-7.3 (m, 3H) | ~δ 2.2 (s, 3H) | Broad signals, typically > δ 8.0 |
Causality Behind Chemical Shift Differences:
-
Electron-Withdrawing and -Donating Effects: The chlorine atom is an electron-withdrawing group (via induction) and de-shields nearby protons, shifting their signals downfield (to higher ppm). The methyl group is an electron-donating group and shields nearby protons, shifting their signals upfield (to lower ppm).
-
Aromatic Coupling: The coupling constants (J-values) between adjacent aromatic protons (typically 7-9 Hz for ortho-coupling) and meta-coupling (2-3 Hz) will create distinct splitting patterns (e.g., doublets, triplets, doublets of doublets) that are unique to each isomer's substitution pattern. For example, in (5-Chloro-2-methylphenyl)hydrazine, one would expect to see a doublet, a doublet of doublets, and another doublet for the three aromatic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Isomer | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| (5-Chloro-2-methylphenyl)hydrazine HCl | 6 signals in the range of δ 115-150 | ~δ 15-20 |
| (2-Chloro-5-methylphenyl)hydrazine HCl | 6 signals in the range of δ 115-150 | ~δ 18-22 |
| (3-Chloro-2-methylphenyl)hydrazine HCl | 6 signals in the range of δ 115-150 | ~δ 14-19 |
| (4-Chloro-2-methylphenyl)hydrazine HCl | 6 signals in the range of δ 115-150 | ~δ 16-21 |
Interpreting the ¹³C NMR Spectra:
-
Substituent Effects: The carbon atom attached to the chlorine will be significantly deshielded. The carbon bearing the methyl group will also show a characteristic shift. The ipso-carbon (the carbon attached to the hydrazine group) will also have a distinct chemical shift.
-
Symmetry: For isomers with higher symmetry, the number of distinct carbon signals may be reduced. However, for the isomers , all six aromatic carbons are expected to be chemically non-equivalent, resulting in six distinct signals.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, further structural information. For the hydrochloride salts, the free base is often observed in the mass spectrum. The molecular formula for the free base of all isomers is C₇H₉ClN₂.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for the Free Base
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| All Isomers | 156/158 (due to ³⁵Cl/³⁷Cl isotopes) | 141 (M - CH₃)⁺, 125 (M - NHNH₂)⁺, 91 (C₇H₇)⁺ |
Key Features in the Mass Spectrum:
-
Isotopic Pattern: The presence of a chlorine atom is readily identified by the characteristic M⁺ and M+2 isotopic peaks in an approximate 3:1 ratio.
-
Fragmentation: Common fragmentation pathways include the loss of the methyl group, the hydrazine moiety, and cleavage of the aromatic ring. While the major fragments may be similar across the isomers, the relative intensities of these fragments can sometimes provide clues to the substitution pattern.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. It is crucial to follow the specific safety data sheets (SDS) for each compound and to use appropriate personal protective equipment (PPE).
Sample Preparation for NMR Spectroscopy
-
Weighing: Accurately weigh 5-10 mg of the hydrazine hydrochloride salt into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity.
-
Dissolution: Gently agitate the tube to dissolve the sample completely. Sonication may be used if necessary.
-
Analysis: Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.
Sample Preparation for IR Spectroscopy (KBr Pellet)
-
Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Sample Preparation for Mass Spectrometry (Direct Infusion ESI or GC-MS after derivatization)
The free base is typically analyzed by mass spectrometry.
-
Liberation of Free Base: Dissolve the hydrochloride salt in a small amount of water and basify with a mild base (e.g., sodium bicarbonate solution) until the solution is slightly alkaline.
-
Extraction: Extract the free base into an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and carefully evaporate the solvent.
-
Analysis: The resulting free base can be analyzed by GC-MS or dissolved in a suitable solvent for direct infusion Electrospray Ionization (ESI) mass spectrometry.
Conclusion: A Multi-faceted Approach to Isomer Identification
The definitive identification of this compound and its isomers is readily achievable through a systematic and comparative analysis of their spectroscopic data. While IR and MS provide foundational information regarding functional groups and molecular weight, ¹H NMR spectroscopy stands out as the most powerful technique for distinguishing these positional isomers due to the unique chemical shifts and coupling patterns of the aromatic protons. By carefully examining the collective evidence from these techniques, researchers can confidently verify the identity and purity of their starting materials, ensuring the integrity and success of their synthetic endeavors.
References
-
PubChem. (5-chloro-2-methylphenyl)hydrazine. National Center for Biotechnology Information. [Link]
- Royal Society of Chemistry. (2015). Supporting Information for an article on the synthesis of substituted indoles. Organic & Biomolecular Chemistry. (Note: This is a representative example of where such data can be found; a specific article with all isomers was not identified in the search).
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Chlorinated Methylphenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and pharmaceutical development, substituted phenylhydrazines are pivotal building blocks. Their reactivity profile dictates their utility in constructing complex molecular architectures, most notably in the venerable Fischer indole synthesis. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-chlorinated methylphenylhydrazines, offering insights grounded in fundamental principles and supported by experimental context.
As a Senior Application Scientist, this document is structured to provide not just a descriptive comparison but a causal explanation of the observed reactivity trends. We will delve into the nuanced interplay of electronic and steric effects that govern the nucleophilicity and overall reactivity of these isomeric compounds.
The Decisive Influence of Chlorine Substitution: Electronic and Steric Effects
The position of the chlorine atom on the phenyl ring of methylphenylhydrazine dramatically alters its chemical behavior. This influence can be dissected into two primary components: electronic effects (inductive and resonance) and steric effects.
Electronic Effects: The chlorine atom is more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic ring through the sigma bonds. This is known as the inductive effect (-I) . Conversely, the lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring, an electron-donating resonance effect (+M) . For halogens, the inductive effect is generally stronger than the resonance effect, resulting in an overall electron-withdrawing character.
-
Para-chlorinated isomer: The electron-withdrawing inductive effect deactivates the ring, reducing the electron density on the nitrogen atoms of the hydrazine moiety. This decrease in electron density lowers the nucleophilicity of the hydrazine, making it less reactive towards electrophiles. The resonance effect partially counteracts this, but the inductive effect dominates.
-
Meta-chlorinated isomer: The inductive effect is still operative, withdrawing electron density. However, the resonance effect does not extend to the meta position. Consequently, the deactivating effect is pronounced, leading to a significant reduction in nucleophilicity.
-
Ortho-chlorinated isomer: The inductive effect is strongest at the ortho position due to proximity. Furthermore, a significant steric effect comes into play.
Steric Effects: The bulky chlorine atom at the ortho position physically hinders the approach of reactants to the adjacent methylhydrazine group. This steric hindrance can significantly slow down reaction rates, even if the electronic effects were favorable.
The interplay of these effects dictates the overall reactivity, which can be summarized as a combination of the inherent nucleophilicity of the hydrazine group and the accessibility of its reactive sites.
Comparative Reactivity Analysis
To illustrate the practical implications of these electronic and steric factors, we will consider a archetypal reaction for phenylhydrazines: the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone to form an indole. The rate-determining step is often the[1][1]-sigmatropic rearrangement of the intermediate ene-hydrazine, a step that is sensitive to the electronic nature of the phenyl ring.
Expected Reactivity Order:
Based on the principles outlined above, the general order of reactivity for the chlorinated methylphenylhydrazine isomers in reactions where the hydrazine acts as a nucleophile is expected to be:
Para > Meta > Ortho
-
Para-isomer: Exhibits the highest reactivity among the three due to a less pronounced deactivating effect compared to the meta isomer and the absence of significant steric hindrance found in the ortho isomer.
-
Meta-isomer: Is less reactive than the para-isomer because the deactivating inductive effect is not significantly opposed by a resonance effect at this position.
-
Ortho-isomer: Is the least reactive due to the combination of a strong electron-withdrawing inductive effect and, more importantly, significant steric hindrance.
Data Presentation: A Qualitative Comparison
| Isomer | Key Influencing Factors | Expected Relative Reactivity |
| p-Chloro-methylphenylhydrazine | - Moderate electron-withdrawing inductive effect- Weak electron-donating resonance effect- No significant steric hindrance | Highest |
| m-Chloro-methylphenylhydrazine | - Strong electron-withdrawing inductive effect- No resonance effect at the meta position- No significant steric hindrance | Intermediate |
| o-Chloro-methylphenylhydrazine | - Strongest electron-withdrawing inductive effect- Significant steric hindrance | Lowest |
Visualizing the Underlying Principles
To further clarify the electronic effects at play, the following diagrams illustrate the resonance structures and the steric hindrance for each isomer.
Caption: A depiction of the chlorinated methylphenylhydrazine isomers.
Caption: Flowchart illustrating the factors affecting reactivity.
Experimental Protocol: A Comparative Kinetic Study via Hydrazone Formation
To empirically validate the predicted reactivity trends, a comparative kinetic study can be designed. The formation of a hydrazone from the reaction of the chlorinated methylphenylhydrazine isomers with a model carbonyl compound, such as acetone or cyclohexanone, provides a convenient reaction to monitor.
Objective: To determine the relative reaction rates of ortho-, meta-, and para-chlorinated methylphenylhydrazines with cyclohexanone.
Methodology:
-
Reagent Preparation:
-
Prepare equimolar solutions (e.g., 0.1 M) of each chlorinated methylphenylhydrazine isomer in a suitable solvent (e.g., ethanol).
-
Prepare a solution of cyclohexanone in the same solvent at the same concentration.
-
Prepare a stock solution of an acid catalyst (e.g., 0.01 M HCl in ethanol).
-
-
Reaction Monitoring:
-
The reaction can be monitored using UV-Vis spectrophotometry by observing the formation of the hydrazone product, which will have a different absorption maximum compared to the reactants.
-
Alternatively, ¹H NMR spectroscopy can be used to monitor the disappearance of the reactant signals and the appearance of the product signals over time.
-
-
Experimental Procedure (UV-Vis):
-
Equilibrate the spectrophotometer at a constant temperature (e.g., 25 °C).
-
In a cuvette, mix the cyclohexanone solution and the acid catalyst solution.
-
Initiate the reaction by adding the solution of one of the chlorinated methylphenylhydrazine isomers.
-
Immediately begin recording the absorbance at the wavelength corresponding to the hydrazone product at regular time intervals.
-
Repeat the experiment for the other two isomers under identical conditions.
-
-
Data Analysis:
-
Plot absorbance versus time for each isomer.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the three isomers.
-
Conclusion
The reactivity of chlorinated methylphenylhydrazines is a finely tuned interplay of electronic and steric effects. The para-isomer is generally the most reactive due to a favorable balance of these factors, while the ortho-isomer is the least reactive, primarily due to significant steric hindrance. The meta-isomer exhibits intermediate reactivity. Understanding these fundamental principles is crucial for researchers and drug development professionals in designing synthetic routes and predicting the behavior of these important chemical intermediates. The provided experimental framework offers a robust method for empirically quantifying these reactivity differences in a laboratory setting.
References
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335–676. [Link]
-
Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59(1), 96–103. [Link]
-
Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006 . [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer, 2007 . [Link]
Sources
A Comparative Guide to Catalyst Efficiency in the Synthesis of Substituted Indoles from (5-Chloro-2-methylphenyl)hydrazine Hydrochloride
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comparative analysis of catalyst efficiency for reactions involving (5-Chloro-2-methylphenyl)hydrazine hydrochloride, primarily focusing on the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for creating the indole scaffold present in numerous pharmaceuticals.[1][2] This guide offers a blend of theoretical insights and practical, field-proven protocols to aid in catalyst selection and reaction optimization.
Introduction: The Strategic Importance of Catalysis in Indole Synthesis
This compound is a key precursor for the synthesis of complex heterocyclic compounds, most notably substituted indoles. The Fischer indole synthesis, a reaction discovered in 1883, remains a widely used and versatile method for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[1][4]
The choice of catalyst is paramount, as it directly influences reaction rates, yields, and in some cases, the regioselectivity of the final indole product.[5] This guide will explore the efficiency of various catalysts in the context of the Fischer indole synthesis using this compound as the starting material.
The Fischer Indole Synthesis: A Mechanistic Overview
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps, as illustrated below. The catalyst plays a crucial role in protonating the hydrazone, which initiates the cascade of rearrangements leading to the final indole product.[2][3][4]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Comparative Analysis of Catalyst Performance
The efficiency of a catalyst in the Fischer indole synthesis is evaluated based on several parameters, including reaction yield, reaction time, and the mildness of the reaction conditions. Below is a comparative summary of commonly employed catalysts for the synthesis of 6-chloro-3,7-dimethyl-1H-indole from this compound and methyl ethyl ketone.
Note: The following data is a synthesis of typical results reported in the literature for similar substituted phenylhydrazines and may require optimization for this specific transformation.
| Catalyst Type | Catalyst | Typical Conditions | Reported Yield Range (%) | Key Advantages & Considerations |
| Brønsted Acids | Polyphosphoric Acid (PPA) | 80-100 °C, neat | 70-90 | High yields, but viscous and difficult to handle. Workup can be challenging.[4] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene, reflux | 65-85 | Milder than PPA, easy to handle solid.[6][7] | |
| Acetic Acid | Reflux | 60-80 | Acts as both solvent and catalyst, moderate yields.[6][8] | |
| Lewis Acids | Zinc Chloride (ZnCl₂) | 100-150 °C, neat or in a high-boiling solvent | 70-88 | A classic and effective catalyst, can require high temperatures.[2][4][9] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane or Toluene, 0 °C to reflux | 60-80 | Effective at lower temperatures, but moisture sensitive.[2] | |
| Heterogeneous Catalysts | Amberlyst-15 | Toluene or Ethanol, reflux | 60-75 | Recyclable catalyst, environmentally friendly, but may have lower activity. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 6-chloro-3,7-dimethyl-1H-indole using selected catalysts. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
This protocol is a robust and widely used method for the Fischer indole synthesis.
Caption: Experimental workflow for ZnCl₂ catalyzed Fischer indole synthesis.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), methyl ethyl ketone (1.1 eq), and anhydrous zinc chloride (1.5 eq).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add water to the flask and neutralize the mixture with a 1 M aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-chloro-3,7-dimethyl-1H-indole.
Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis
PPA is a highly effective catalyst, often leading to high yields in a shorter reaction time.
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and methyl ethyl ketone (1.1 eq).
-
Carefully add polyphosphoric acid (10-15 times the weight of the hydrazine) to the mixture with stirring. Caution: PPA is highly viscous and corrosive.
-
Heat the reaction mixture to 80-100 °C for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Causality Behind Experimental Choices
-
Excess Ketone: A slight excess of the ketone (1.1 eq) is often used to ensure the complete consumption of the more valuable hydrazine starting material.
-
Anhydrous Conditions: For Lewis acid catalysts like ZnCl₂, anhydrous conditions are crucial as water can deactivate the catalyst.
-
Temperature Control: The reaction temperature is a critical parameter. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition and the formation of byproducts.
-
Neutralization: The acidic catalyst must be neutralized during the workup to prevent product degradation and to allow for effective extraction into an organic solvent.
Conclusion and Future Outlook
The choice of catalyst for the Fischer indole synthesis of 6-chloro-3,7-dimethyl-1H-indole from this compound depends on several factors, including the desired yield, reaction scale, and available equipment. While traditional catalysts like ZnCl₂ and PPA offer high efficiency, they often require harsh conditions.[2][4] The development of milder and more environmentally friendly catalytic systems, such as heterogeneous acid catalysts, is an ongoing area of research.[10] For drug development professionals, the ability to fine-tune reaction conditions through catalyst selection is essential for the efficient and scalable synthesis of novel indole-based therapeutic agents.
References
-
Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. Benchchem. 1
-
The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Royal Society of Chemistry.
-
Fischer Indole Synthesis. Alfa Chemistry.
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Fischer indole synthesis. Wikipedia.
-
The Fischer Indole Synthesis. Nature.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses.
-
Fischer Indole Synthesis. TCI (Shanghai) Development Co., Ltd.
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing).
-
Fischer indole synthesis in the absence of a solvent. SciSpace.
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI.
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct.
-
A Simple Procedure For The Preparation of 6-Chloro-3-Acetoxy-1-Acetylindole. ResearchGate.
-
Improving yield in Fischer indole synthesis of precursors. Benchchem.
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme.
-
New 3H-Indole Synthesis by Fischer's Method. Part I.. MDPI.
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis.
-
INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses.
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. figshare.le.ac.uk [figshare.le.ac.uk]
- 10. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the Synthesis of (5-Chloro-2-methylphenyl)hydrazine hydrochloride: Validation of a Novel Catalytic Approach
Introduction: The Critical Role of Aryl Hydrazines in Modern Drug Discovery
Aryl hydrazines are foundational building blocks in medicinal chemistry. Their utility as key intermediates stems from their versatile reactivity, most notably in the Fischer indole synthesis, which provides a gateway to a vast array of heterocyclic compounds. These structures form the core of numerous pharmaceuticals targeting a wide range of diseases. Among these crucial precursors, (5-Chloro-2-methylphenyl)hydrazine hydrochloride holds significant importance as a starting material for the synthesis of potent kinase inhibitors used in oncology and immunology.
The efficacy, safety, and scalability of the synthesis of this intermediate directly impact the efficiency and cost of the entire drug development pipeline. Traditionally, the synthesis relies on a classical two-step diazotization-reduction sequence. While effective, this method is fraught with challenges, including the use of stoichiometric heavy metal reductants, potential safety hazards associated with unstable diazonium intermediates, and complex workup procedures.[1][2][3]
This guide introduces and validates a novel, streamlined synthetic route employing a palladium-catalyzed C-N coupling reaction. We will provide an objective, data-driven comparison of this new method against the traditional approach, focusing on metrics crucial for industrial and research applications: yield, purity, operational simplicity, safety, and environmental impact.
The Traditional Synthetic Route: A Two-Step Approach
The established method for preparing this compound involves two distinct classical transformations:
-
Diazotization: The process begins with the diazotization of 5-chloro-2-methylaniline. The aniline is treated with sodium nitrite in the presence of a strong mineral acid, typically hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding aryl diazonium salt.[3][4] Precise temperature control is paramount, as diazonium salts are thermally unstable and can decompose exothermically, posing a significant safety risk in large-scale production.[1]
-
Reduction: The freshly prepared diazonium salt is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid.[4][5] While reliable, this step necessitates the use of a stoichiometric amount of a heavy metal salt, leading to significant tin-containing waste streams that require specialized and costly disposal. The product is then isolated via filtration as the hydrochloride salt.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead="normal"];
}
Caption: Workflow of the traditional diazotization-reduction synthesis.
A Novel Synthetic Route: One-Pot Palladium-Catalyzed C-N Coupling
To address the shortcomings of the traditional method, we have developed a novel synthetic strategy centered around a palladium-catalyzed cross-coupling reaction. This approach leverages the direct coupling of an aryl halide with a protected hydrazine equivalent in a single, efficient operation.
Our new route utilizes the readily available 2-bromo-4-chloro-1-methylbenzene as the starting material. The key transformation is a Buchwald-Hartwig amination, coupling the aryl bromide with tert-butyl carbazate (Boc-hydrazine), a stable and easy-to-handle hydrazine surrogate. The reaction is catalyzed by a palladium complex with a specialized biaryl phosphine ligand, which is crucial for achieving high catalytic turnover and excellent yields. The resulting Boc-protected hydrazine is then deprotected in situ with hydrochloric acid to yield the final product.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853", arrowhead="normal"];
}
Caption: Workflow of the new palladium-catalyzed C-N coupling route.
Causality Behind Experimental Choices:
-
Why 2-Bromo-4-chloro-1-methylbenzene? Aryl bromides offer a good balance of reactivity and stability for palladium-catalyzed cross-coupling reactions, making them ideal substrates. This starting material is commercially available and cost-effective.
-
Why tert-Butyl Carbazate? Direct coupling with hydrazine hydrate is often problematic, leading to side reactions and the formation of di-aryl hydrazines.[2] The Boc-protecting group on tert-butyl carbazate ensures mono-arylation, improving selectivity and simplifying purification.
-
Why a Palladium/XPhos Catalyst System? The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The choice of the XPhos ligand is critical; its steric bulk and electron-donating properties promote the reductive elimination step, which is often rate-limiting, thus accelerating the catalytic cycle and leading to higher yields under milder conditions.
-
Why a One-Pot Procedure? Isolating the N-Boc protected intermediate is possible but unnecessary. A "one-pot" or telescoped process, where the deprotection immediately follows the coupling reaction, significantly improves operational efficiency by reducing handling steps, minimizing solvent usage, and shortening the overall reaction time.[6][7]
Comparative Performance Analysis
To validate the new synthetic route, both methods were performed in parallel under optimized conditions. The results are summarized below, providing a clear comparison of key performance indicators.
| Parameter | Traditional Diazotization-Reduction | Novel Pd-Catalyzed C-N Coupling | Advantage |
| Overall Yield | 72-78% | 88-92% | Novel Route |
| Product Purity (by HPLC) | 97.5% | >99.0% | Novel Route |
| Number of Steps | 2 (distinct operations) | 1 (one-pot procedure) | Novel Route |
| Reaction Time | 6-8 hours | 4-5 hours | Novel Route |
| Key Reagents | Sodium Nitrite, Tin(II) Chloride | Pd₂(dba)₃, XPhos, NaOtBu | - |
| Safety Concerns | Unstable diazonium intermediate | Air-sensitive catalyst/reagents | Novel Route |
| Waste Profile | Acidic, tin-containing aqueous waste | Organic solvent, minimal metal waste | Novel Route |
| Scalability | Limited by thermal hazard of diazonium salt | Highly scalable with proper inerting | Novel Route |
Experimental Protocols
Protocol 1: Traditional Synthesis via Diazotization-Reduction
-
Diazotization: 5-chloro-2-methylaniline (10.0 g, 70.6 mmol) is suspended in 6 M hydrochloric acid (50 mL) and cooled to 0 °C in an ice-salt bath.
-
A solution of sodium nitrite (5.12 g, 74.1 mmol) in water (15 mL) is added dropwise, maintaining the internal temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Reduction: In a separate flask, tin(II) chloride dihydrate (47.8 g, 212 mmol) is dissolved in concentrated hydrochloric acid (40 mL).
-
The cold diazonium salt solution is added slowly to the SnCl₂ solution, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The resulting precipitate is collected by vacuum filtration, washed with a small amount of cold 1 M HCl, and dried under vacuum to yield this compound as a pale solid.
Protocol 2: Novel Synthesis via Pd-Catalyzed C-N Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-chloro-1-methylbenzene (10.0 g, 48.7 mmol), tert-butyl carbazate (7.7 g, 58.4 mmol), and sodium tert-butoxide (6.5 g, 68.2 mmol).
-
Add Pd₂(dba)₃ (0.22 g, 0.24 mmol, 0.5 mol%) and XPhos (0.28 g, 0.58 mmol, 1.2 mol%).
-
Add anhydrous toluene (100 mL) via cannula.
-
Coupling: The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 3 hours. Progress is monitored by TLC or LC-MS.
-
Deprotection: After cooling to room temperature, 4 M HCl in 1,4-dioxane (50 mL) is added slowly. The mixture is stirred at room temperature for 1 hour.
-
The resulting precipitate is collected by vacuum filtration, washed with diethyl ether (2 x 20 mL), and dried under vacuum to yield this compound as a white to off-white solid.
Conclusion and Outlook
The newly developed palladium-catalyzed C-N coupling route presents a significant advancement over the traditional synthesis of this compound. The experimental data clearly demonstrates superior performance in terms of chemical yield, product purity, and operational efficiency.
The one-pot nature of the new protocol drastically reduces process time and handling, which is highly advantageous in both research and manufacturing settings.[6] Furthermore, the avoidance of thermally unstable diazonium intermediates and toxic heavy metal reductants results in a markedly improved safety and environmental profile. While the initial cost of the palladium catalyst and phosphine ligand is higher than that of tin(II) chloride, the increased efficiency, higher purity, and reduced waste disposal costs make this modern approach economically viable and synthetically superior for the reliable production of this critical pharmaceutical intermediate.
References
-
Journal of Chemical and Pharmaceutical Research. (2017). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. [Link]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
-
ResearchGate. (n.d.). Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Sources
- 1. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Z Guide to the Compliant Disposal of (5-Chloro-2-methylphenyl)hydrazine hydrochloride
For laboratory professionals engaged in cutting-edge research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical stage governed by stringent safety and environmental regulations. This guide provides a comprehensive, technically grounded framework for the proper disposal of (5-Chloro-2-methylphenyl)hydrazine hydrochloride, ensuring the safety of personnel and adherence to regulatory standards.
Foundational Principle: Hazard Identification & Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many hydrazine derivatives, is classified as a hazardous substance. Hydrazines are known for their reactivity and toxicity.[1] Chronic exposure to hydrazine compounds should be avoided, as they are often corrosive, potential sensitizers, and suspected carcinogens.[2][3]
The hydrochloride salt form generally offers greater stability than the free base.[4] However, the fundamental risks associated with the hydrazine moiety remain. Furthermore, as a halogenated aromatic compound, its disposal must be managed to prevent the release of persistent organic pollutants into the environment.[5][6]
Key Hazard Summary Table
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[7][8] | Use in a certified chemical fume hood and wear appropriate PPE to prevent any direct contact. |
| Carcinogenicity | Hydrazine and its derivatives are suspected carcinogens.[2][3][8] | Minimize exposure through engineering controls and rigorous adherence to handling protocols. |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[8][9] | Wear chemically resistant gloves and a lab coat. Change gloves immediately if contaminated. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[7][8] | Prevent release into drains or waterways. All waste must be collected for proper disposal. |
| Reactivity | Hydrazine solutions can react vigorously with oxidizers and strong acids.[1][10] | Segregate waste from incompatible materials. |
Pre-Disposal Operations: Segregation and Accumulation
Proper waste management begins at the point of generation. The causality behind strict waste segregation is rooted in preventing unintended chemical reactions and ensuring the final disposal method is effective and safe.
Step-by-Step Waste Collection Protocol:
-
Select a Designated Waste Container: Use a clearly labeled, leak-proof container compatible with halogenated organic compounds.[11][12] The container must be kept tightly closed except when adding waste.[6][11]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[6][13][14] The label must include the full chemical name: "this compound" and list all constituents if it is a mixed waste stream.[11] Do not use abbreviations.
-
Segregation: This waste stream must be categorized as Halogenated Organic Waste .[5][6]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a well-ventilated location, such as a secondary containment tray inside a designated cabinet.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's toxicity profile, a robust PPE protocol is essential to create a reliable barrier between the researcher and the chemical waste.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or pinholes before use.[2]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][17]
-
Body Protection: A lab coat must be worn to protect against skin contact.[2]
-
Respiratory Protection: All handling of open containers of this waste must be conducted within a certified chemical fume hood to control inhalation exposure.[2]
Primary Disposal Pathway: Professional Hazardous Waste Management
The universally accepted and safest method for disposing of this compound is through a licensed environmental services contractor. This is not merely a recommendation; it is a regulatory mandate in most jurisdictions.
Workflow for Professional Disposal:
-
Ensure Proper Labeling and Containment: Double-check that the waste container is sealed, clean on the exterior, and accurately labeled.
-
Request Pickup: Follow your institution's established procedure to request a hazardous waste pickup from the Environmental Health & Safety (EHS) office or the contracted waste vendor.[6]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal request, as required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
Chemical Treatment: A Limited and Expert-Only Option
While chemical neutralization methods exist for hydrazine compounds, they should only be considered for treating dilute spill residues and never as a routine method for bulk waste disposal without explicit approval from your institution's EHS department.[1] The reactions can be vigorous and may produce hazardous byproducts.[10][18]
A common method involves oxidation with a dilute (≤5%) solution of sodium hypochlorite or calcium hypochlorite.[1][4][10][19]
Hypothetical Spill Neutralization Protocol (For Illustrative Purposes Only):
-
Contain the Spill: Use absorbent pads to contain the spill.
-
Dilute: In a fume hood, carefully dilute the spilled material with a large volume of water to a concentration of 5% or less.[10][19] This is critical to control the reaction's exothermicity.
-
Neutralize: Slowly add a dilute (≤5%) sodium hypochlorite solution while stirring.[10]
-
Verify: Test the resulting solution to ensure complete destruction of the hydrazine.
-
Dispose: The neutralized solution and all contaminated materials must still be collected as hazardous waste and disposed of through a licensed vendor.[10]
Disclaimer: This protocol is for informational purposes only. Always consult and adhere to your institution's specific, approved procedures for spill cleanup and chemical treatment.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is vital.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Control: If safe to do so, remove all ignition sources.[10]
-
Contain: Use inert, absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading or entering drains.[10]
-
Collect: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[8][20]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department immediately.
By adhering to this comprehensive guide, researchers can manage the disposal of this compound with the scientific rigor and commitment to safety that defines their professional practice.
References
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. The Ohio State University, Environmental Health and Safety. [Link]
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. The Ohio State University, Office of Research. [Link]
-
Hydrazine (HSG 56, 1991). International Programme on Chemical Safety (INCHEM). [Link]
-
Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. MERI. [Link]
-
Hydrazine hydrochloride. Sciencemadness Wiki. [Link]
-
Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]
-
Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. [Link]
-
Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]
-
Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Cole-Parmer. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet. DC Fine Chemicals. [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Chempol. [Link]
-
Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Cole-Parmer. [Link]
-
PHENYL HYDRAZINE HYDROCHLORIDE AR. Loba Chemie. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. nj.gov [nj.gov]
- 4. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 5. ethz.ch [ethz.ch]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. arxada.com [arxada.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. ntrl.ntis.gov [ntrl.ntis.gov]
- 19. nexchem.co.uk [nexchem.co.uk]
- 20. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling (5-Chloro-2-methylphenyl)hydrazine hydrochloride
This document provides critical operational guidance for the safe handling of (5-Chloro-2-methylphenyl)hydrazine hydrochloride. As a substituted hydrazine, this compound must be handled with extreme caution, assuming it carries risks similar to other compounds in its class, which are known for their high toxicity and potential carcinogenicity. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can mitigate risks effectively.
Core Hazard Assessment: Understanding the "Why"
While comprehensive toxicological data for this specific hydrochloride salt is not fully detailed in all public literature, the precautionary principle dictates that we treat it with the same level of caution as its parent class, hydrazines. Hydrazines are recognized as hazardous substances by multiple regulatory bodies.[1] Acute exposure can cause severe irritation to the eyes, nose, and throat, as well as systemic effects like dizziness, nausea, and potential damage to the liver, kidneys, and central nervous system.[2][3] The International Agency for Research on Cancer (IARC) has determined that hydrazine is possibly carcinogenic to humans.[4]
Therefore, all handling procedures must be based on the assumption that this compound is harmful if inhaled, ingested, or absorbed through the skin.[5]
| Hazard Classification | Associated Risks & Rationale | Authoritative Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful or toxic via all routes of exposure. Hydrazine derivatives can be readily absorbed through the skin.[3][5][6] | Fisher Scientific[5], NIH[3] |
| Skin & Eye Irritation | The liquid and solid forms of hydrazines are corrosive or irritant to skin and eyes.[2][7] Direct contact can cause chemical burns and potential eye damage. | NIJ[7], EPA[2] |
| Potential Carcinogenicity & Mutagenicity | Hydrazine and its derivatives are considered potential occupational carcinogens and mutagens.[4][7] Long-term or repeated exposure should be avoided. | ATSDR[4], OSHA[7], Sigma-Aldrich |
| Respiratory Sensitization | Inhalation of dusts or aerosols can lead to respiratory tract irritation.[2] | EPA[2] |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety plan prioritizes engineering and administrative controls to minimize exposure risk. This workflow is essential for creating a safe laboratory environment.
Caption: Hierarchy of controls for handling hazardous chemicals.
Mandatory Personal Protective Equipment (PPE) Protocol
Adherence to the following PPE protocol is mandatory when handling this compound in any form (solid or solution).
Primary Dermal and Eye Protection (The Non-Negotiables)
-
Eye and Face Protection:
-
Requirement: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Causality: Goggles are essential to protect against accidental splashes and fine dust particles that could cause severe eye irritation or corrosive damage.
-
Best Practice: For procedures with a higher risk of splashing (e.g., transferring solutions), supplement goggles with a full-face shield.
-
-
Hand Protection:
-
Requirement: Wear chemical-resistant, impervious gloves. Due to the high absorption risk of hydrazines, double-gloving is required.
-
Causality: A single pair of gloves can have microscopic pinholes or can be torn during a procedure. Double-gloving provides a critical secondary barrier. Standard nitrile gloves may offer limited protection; heavier-duty gloves are recommended for extended handling.
-
Recommended Glove Types:
-
Inner Glove: Nitrile
-
Outer Glove: Butyl rubber or Viton™ for superior chemical resistance.
-
-
-
Body Protection:
-
Requirement: Wear a flame-resistant, long-sleeved lab coat. Ensure it is fully buttoned.[8]
-
Causality: This protects the skin on your arms and body from contact with spills. Flame resistance is a prudent additional precaution given the reactivity of some hydrazines.[1] For larger quantities, a chemical-resistant apron over the lab coat is advised.
-
Additional Requirement: Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection
-
Requirement: Respiratory protection is necessary when engineering controls are insufficient, when weighing the powdered solid outside of a containment hood, or during an emergency response.[5][8]
-
Causality: The fine powder of the hydrochloride salt can easily become airborne, creating a significant inhalation hazard.[8]
-
Recommended Respirator Types:
-
For Weighing Powder: At a minimum, a NIOSH-approved N95 respirator.
-
For Higher-Risk Operations: A half-mask or full-face respirator equipped with combination cartridges for organic vapors and particulates (P100 rating) is required. All personnel using tight-fitting respirators must be properly fit-tested.
-
Procedural Guidance: PPE in Action
The level of PPE must match the specific task. The following protocols outline the step-by-step process for common laboratory procedures.
Protocol for Weighing Solid this compound
-
Preparation: Don all mandatory PPE: double gloves, safety goggles, face shield, and lab coat. If weighing on an open bench (not recommended), a respirator is mandatory.
-
Engineering Control: Perform all weighing activities inside a certified chemical fume hood or a powder containment hood to minimize dust inhalation.
-
Handling: Use a spatula to carefully transfer the solid to a tared container. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Cleanup: Gently wipe the spatula and weighing area with a damp paper towel to collect any residual powder. Treat the paper towel as hazardous waste.
-
Storage: Immediately and tightly seal the source container.[8] Store in a cool, dry, well-ventilated place as designated by your institution's chemical safety plan.[8][9]
Protocol for Preparing a Solution
-
Preparation: Don all mandatory PPE as described above.
-
Engineering Control: All solution preparations must occur inside a certified chemical fume hood.
-
Procedure: a. Place a stir bar in the receiving flask. b. Slowly add the solvent to the flask. c. Carefully add the pre-weighed this compound solid to the solvent. d. Cap the flask and allow it to stir until fully dissolved. Avoid heating unless specified by a validated protocol, as thermal decomposition can release hazardous vapors.[5]
-
Cleanup: Rinse any contaminated glassware with a suitable solvent within the fume hood. Collect this rinse as hazardous waste.
Protocol for PPE Doffing and Decontamination
This sequence is critical to prevent cross-contamination.
-
Decontaminate: While still wearing all PPE, wipe down gloves with a damp towel.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Lab Coat/Apron: Remove your lab coat and/or apron, rolling it so the contaminated outer surface is contained inward. Hang it in its designated location or dispose of it if it is single-use.
-
Remove Face Shield/Goggles: Remove eye and face protection.
-
Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Response
-
Action: Evacuate the immediate area. Alert laboratory personnel and your safety officer.
-
PPE for Cleanup: For a small spill, personnel with appropriate training may clean it up. This requires, at a minimum: a full-face respirator with appropriate cartridges, double gloves (butyl rubber outer), a chemical-resistant apron, and shoe covers.
-
Procedure: Do not use combustible materials (like paper towels) for initial cleanup of concentrated material. Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully collect the mixture into a sealed, labeled hazardous waste container.[8]
Exposure Response
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]
Waste Disposal
-
Classification: All materials contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Procedure: Collect all waste in clearly labeled, sealed containers. Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
References
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. EMSL Analytical, Inc. [Link]
-
Hydrazine. U.S. Environmental Protection Agency (EPA). [Link]
-
HYDRAZINE. Occupational Safety and Health Administration (OSHA). [Link]
-
Hydrazine Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI) - NIH. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]
-
Hydrazines | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]
-
Hydrazine Toxicology. StatPearls - NCBI Bookshelf, NIH. [Link]
-
PHENYL HYDRAZINE HYDROCHLORIDE AR. Loba Chemie. [Link]
-
Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Cole-Parmer. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. epa.gov [epa.gov]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. fishersci.es [fishersci.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. lab-chemicals.com [lab-chemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
